7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKVIRCMZUTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680439 | |
| Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-62-2 | |
| Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Discovery of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Chemical Researchers
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide array of biological targets. This has led to its exploration in the development of treatments for a multitude of diseases.[1] Within this privileged heterocyclic family, 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine stands out as a crucial synthetic intermediate and a core component of various biologically active molecules. This technical guide provides an in-depth exploration of its synthesis and the scientific context of its discovery, tailored for researchers and professionals in drug development.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Significance
The discovery of the imidazo[4,5-b]pyridine core was not a singular event but rather an evolution driven by the persistent search for novel therapeutic agents. Its structural analogy to purines spurred initial biological investigations, revealing a broad spectrum of activities.[2] Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, making them attractive candidates for anticancer therapies.[3] Their therapeutic potential also extends to acting as antiviral agents, anti-inflammatory molecules, and modulators of the central nervous system.[2]
The specific compound, this compound, gained prominence as a key building block in the synthesis of more complex molecules. Its strategic substitution pattern, featuring a reactive chlorine atom and a methyl group on the imidazole ring, allows for diverse functionalization, making it an invaluable tool for creating libraries of compounds for drug screening. For instance, the imidazo[4,5-b]pyridine scaffold has been central to the discovery of potent p21-activated kinase 4 (PAK4) inhibitors, which are under investigation as novel cancer therapeutics.[4]
Part 2: Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the initial construction of a substituted pyridine ring, followed by the annulation of the imidazole moiety. The most common and efficient strategies involve the cyclization of a key intermediate, 4-chloro-2,3-diaminopyridine.
Key Synthetic Pathways
Two primary retrosynthetic pathways dominate the preparation of the target molecule. Both pathways converge on the crucial cyclization step but differ in their approach to the synthesis of the 4-chloro-2,3-diaminopyridine intermediate.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine core is a privileged scaffold, bearing a structural resemblance to endogenous purines. This structural mimicry allows molecules incorporating this heterocycle to effectively interact with a wide array of biological targets, particularly protein kinases.[1] Among the various derivatives of this scaffold, 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS Number: 1086423-62-2) has emerged as a crucial building block in the synthesis of potent and selective kinase inhibitors, compounds at the forefront of targeted cancer therapy.[2][3] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1086423-62-2 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | N/A |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from synthetic procedures |
| Storage | 2-8°C, under inert atmosphere | Inferred from supplier data |
Spectroscopic Characterization (Representative Data):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.2-8.4 (d, 1H, Ar-H), 7.3-7.5 (d, 1H, Ar-H), 2.5-2.7 (s, 3H, CH₃), 12.5-13.5 (br s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 150-155 (C=N), 140-145 (Ar-C), 130-135 (Ar-C-Cl), 120-125 (Ar-CH), 115-120 (Ar-CH), 15-20 (CH₃).
-
Mass Spectrometry (ESI+): m/z 168.03 [M+H]⁺.
Synthesis of this compound: A Plausible Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a representative procedure adapted from general methods for the synthesis of substituted imidazo[4,5-b]pyridines.[1][5][6]
Experimental Protocol:
Step 1: Synthesis of 4,5-dichloro-3-nitropyridin-2-amine
This intermediate can be prepared from 2-amino-4-chloropyridine through a nitration reaction followed by chlorination.
Step 2: Reductive Cyclization to form this compound
-
To a solution of 4,5-dichloro-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (5.0 eq) or sodium dithionite (Na₂S₂O₄) (3.0 eq).[5]
-
Add acetic anhydride (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Causality Behind Experimental Choices:
-
The choice of a reducing agent is critical. Iron powder in acetic acid is a classic and cost-effective method for nitro group reduction. Sodium dithionite offers a milder alternative.
-
Acetic anhydride serves as the source for the 2-methyl group of the imidazole ring.
-
The cyclization is acid-catalyzed, hence the use of acetic acid as a solvent or co-solvent is beneficial.
-
Purification by column chromatography is essential to remove impurities and isolate the product with high purity required for subsequent applications in drug synthesis.
Safety and Handling
As a chemical intermediate intended for research and development, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from closely related chloro-imidazo[4,5-b]pyridines suggest the following: [7][8][9]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic design allows for its facile incorporation into more complex molecules, providing a robust scaffold for the development of potent and selective kinase inhibitors. The ability to readily modify the core structure at the 7-position offers a clear path for optimizing drug candidates with improved efficacy and safety profiles. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place as a valuable tool in the arsenal of medicinal chemists.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Unraveling the Bio-Activity of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Mechanistic Investigation
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core structure have been explored as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] This guide provides a deep technical dive into the probable mechanism of action of a specific analogue, 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, by drawing insights from closely related compounds and outlining a robust experimental framework for its definitive characterization. While direct studies on this exact molecule are not extensively published, the existing literature on the imidazo[4,5-b]pyridine class allows us to formulate a strong, evidence-based hypothesis centered on mitochondrial bioenergetics.
Proposed Core Mechanism: Mitochondrial Uncoupling
Recent research has highlighted the potential of imidazo[4,5-b]pyridine derivatives as potent mitochondrial uncouplers.[4] This mechanism is particularly compelling for this compound due to its structural similarities to compounds identified as effective uncoupling agents.
Mitochondrial uncouplers are molecules that disrupt the linkage between electron transport and ATP synthesis. They achieve this by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.
A key study on imidazo[4,5-b]pyridine derivatives, derived from the known mitochondrial uncoupler BAM15, demonstrated that substitutions on this scaffold significantly modulate uncoupling activity.[4] This provides a strong rationale for investigating this compound as a potential modulator of mitochondrial function.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed mechanism of mitochondrial uncoupling by this compound.
Caption: Proposed mitochondrial uncoupling by this compound.
Experimental Validation Workflow
To rigorously test the hypothesis of mitochondrial uncoupling and explore other potential mechanisms, a multi-tiered experimental approach is essential. This workflow is designed to provide a comprehensive understanding of the compound's bio-activity.
Tier 1: In Vitro Target Engagement & Cellular Respiration
The initial phase focuses on confirming direct interaction with mitochondria and assessing the impact on cellular respiration.
Protocol 1: High-Resolution Respirometry
This experiment directly measures the effect of the compound on oxygen consumption rates in isolated mitochondria or intact cells.
Methodology:
-
Cell Culture & Preparation: Culture a relevant cell line (e.g., L6 myoblasts as used in related studies) to 80-90% confluency.[4]
-
Mitochondrial Isolation (Optional): Isolate mitochondria from cell pellets using differential centrifugation for more direct assessment.
-
Respirometry Assay:
-
Use a high-resolution respirometer (e.g., Oroboros O2k).
-
Sequentially add the following to the respiration chamber containing cells or isolated mitochondria:
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate).
-
ADP to stimulate ATP synthesis (State 3 respiration).
-
This compound at varying concentrations.
-
Oligomycin (ATP synthase inhibitor) to determine maximal uncoupled respiration.
-
FCCP (a classical uncoupler) as a positive control.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to confirm mitochondrial respiration.
-
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) at each step. A significant increase in OCR after the addition of the compound, especially in the presence of oligomycin, is indicative of uncoupling activity.
Tier 2: Cellular Assays for Mechanism Confirmation
Once effects on respiration are established, the next step is to probe the downstream cellular consequences of mitochondrial uncoupling.
Protocol 2: ATP Production Assay
This assay will determine if the increased respiration is decoupled from ATP synthesis.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Luminometry: Use a luciferase-based ATP assay kit to quantify ATP levels.
-
Data Analysis: A decrease in cellular ATP levels concurrent with an increase in OCR would strongly support the uncoupling mechanism.
Protocol 3: Cytotoxicity Assessment
It is crucial to distinguish targeted mitochondrial effects from general cellular toxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates.
-
Compound Incubation: Treat cells with a broad concentration range of the compound for 24-72 hours.
-
Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead stain.
-
Data Analysis: Determine the EC50 (effective concentration) for uncoupling and the CC50 (cytotoxic concentration) to establish a therapeutic window.
Visualizing the Experimental Workflow
Caption: A tiered experimental workflow for mechanistic elucidation.
Alternative and Complementary Mechanisms
The versatility of the imidazo[4,5-b]pyridine scaffold necessitates consideration of other potential biological targets.[2]
Kinase Inhibition
Derivatives of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been identified as inhibitors of a range of kinases, including Aurora kinases.[5] The substitution pattern on the core structure is critical for this activity. Therefore, it is prudent to screen this compound against a panel of kinases to assess any potential off-target effects or a primary mechanism involving kinase inhibition.
Antimicrobial Activity
Various imidazo[4,5-b]pyridine derivatives have demonstrated antibacterial and antifungal properties.[2][3] The mechanism for this is often multimodal but can involve inhibition of essential enzymes like glucosamine-6-phosphate synthase.[1] Standard antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi would be a valuable secondary screen.
Quantitative Data Summary
While specific data for this compound is not available, the following table presents hypothetical data that would be generated from the proposed experimental workflow to facilitate comparison and interpretation.
| Assay | Parameter | Expected Outcome for a Mitochondrial Uncoupler |
| High-Resolution Respirometry | EC50 for OCR Increase | Sub-micromolar to low micromolar range |
| ATP Production Assay | IC50 for ATP Depletion | Correlates with OCR EC50 |
| Cytotoxicity Assay | CC50 | Significantly higher than OCR EC50 |
| Kinase Inhibition Screen | IC50 (e.g., against Aurora A) | High micromolar or inactive |
| Antimicrobial Susceptibility | Minimum Inhibitory Concentration (MIC) | Dependent on microbial strain |
Conclusion
Based on the current understanding of the imidazo[4,5-b]pyridine scaffold, the most probable primary mechanism of action for this compound is mitochondrial uncoupling. This hypothesis is strongly supported by recent studies on structurally related compounds.[4] However, the known promiscuity of this chemical class warrants a comprehensive investigation that includes kinase inhibition and antimicrobial screening. The detailed experimental workflow provided in this guide offers a robust framework for elucidating the precise biological activity of this compound, paving the way for its potential development in therapeutic applications.
References
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- This compound. (n.d.). Sigma-Aldrich.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- 7-Chloro-3H-imidazo[4,5-b]pyridine. (n.d.). Sigma-Aldrich.
- 7-Chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine. (n.d.). ChemScene.
- 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine. (n.d.). Smolecule.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- 7-Chloro-3H-imidazo[4,5-b]pyridine. (n.d.). Synthonix.
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.).
- Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2007). PubMed.
- 7-chloro-2-methyl-pyrazolo[3,4-c]pyridine (C007B-456250). (n.d.). Cenmed Enterprises.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Abstract
The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on its applications in drug discovery and development. We delve into its role as a kinase inhibitor, an anticancer agent, and an antimicrobial compound, supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this important molecular scaffold.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its structural analogy to natural purines.[1][2][3][4][5] This similarity allows it to function as a bioisostere, interacting with a multitude of enzymes and receptors that recognize purine-based substrates. Consequently, derivatives of imidazo[4,5-b]pyridine have been explored for a wide range of therapeutic applications, including but not limited to oncology, infectious diseases, and central nervous system disorders.[1][3][4] The specific compound, this compound, incorporates key structural features—a chloro group at the 7-position and a methyl group at the 2-position—that modulate its physicochemical properties and biological activity.
Key Biological Activities and Therapeutic Potential
The imidazo[4,5-b]pyridine core is associated with a broad spectrum of biological activities. The following sections detail the most significant and well-documented of these, with a focus on the implications for this compound.
Kinase Inhibition: A Prominent Anticancer Mechanism
A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Imidazo[4,5-b]pyridine-based compounds typically act as ATP-competitive inhibitors. The nitrogen atoms in the pyridine and imidazole rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[6] Substituents on the scaffold, such as the chloro and methyl groups in this compound, can be tailored to achieve selectivity and potency against specific kinases.
Derivatives of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against several key kinases implicated in cancer, including:
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibitors based on the imidazo[4,5-b]pyridine scaffold have been identified as potent modulators of Aurora kinases A and B.[6][7]
-
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Dual inhibitors of FLT3 and Aurora kinases have been developed from the imidazo[4,5-b]pyridine class.[6][7]
The following diagram illustrates the general mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: Competitive binding of an imidazo[4,5-b]pyridine inhibitor to the kinase hinge region.
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major contributor to their anticancer effects, imidazo[4,5-b]pyridine derivatives also exhibit other cytotoxic mechanisms.
Certain tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA.[5] This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Various substituted 3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9][10] For instance, certain bromo-substituted derivatives have shown prominent anticancer activity against breast cancer cell lines such as MCF-7 and BT-474.[8][9][10]
The table below summarizes the anticancer activity of some representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-substituted (3h) | MCF-7 (Breast) | Not specified, but prominent | [8][9] |
| Bromo-substituted (3j) | BT-474 (Breast) | Not specified, but prominent | [8][9] |
| 2,3-diaryl-substituted (3f) | K562 (Leukemia) | 9.2 (COX-2 inhibition) | [11] |
| Amidino-substituted (10) | Colon Carcinoma | 0.4 | [5] |
| Amidino-substituted (14) | Colon Carcinoma | 0.7 | [5] |
Antimicrobial and Antiviral Potential
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them attractive candidates for the development of antimicrobial and antiviral agents, as they can interfere with essential metabolic pathways in pathogens.[1][3][4]
Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their antibacterial properties. For example, some compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5][8] However, the activity can be highly dependent on the specific substitutions. For instance, while some amidino-substituted derivatives were largely inactive, a bromo-substituted compound showed moderate activity against E. coli.[5]
The imidazo[4,5-b]pyridine scaffold has also been investigated for its antiviral potential. Certain derivatives have exhibited selective but moderate activity against respiratory syncytial virus (RSV).[5] Another study highlighted derivatives active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1]
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of standardized in vitro assays are typically employed.
In Vitro Anticancer Activity Assessment
A common method to evaluate the cytotoxic effects of a compound on cancer cells is the Sulforhodamine B (SRB) assay.
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
The following workflow diagram illustrates the SRB assay process.
Caption: Workflow for determining in vitro anticancer activity using the SRB assay.
Kinase Inhibition Assay
To determine the inhibitory potential of this compound against specific kinases, various biochemical assays can be performed. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and its substrate, which produce light in the presence of ATP.
-
Luminescence Reading: Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and lower inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated and diverse biological activities. The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors and anticancer agents. Furthermore, its potential in developing novel antimicrobial and antiviral therapies is an active area of research.
Future research on this compound should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will help in optimizing its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro results need to be translated into in vivo animal models to assess the therapeutic efficacy and safety of the compound.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI. [Link]
-
Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5783. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [Link]
-
National Institutes of Health. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. [Link]
-
European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
National Institutes of Health. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][3][4]thiadiazoles. [Link]
-
Current Medicinal Chemistry. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
PubMed. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives and analogs of this potent chemical entity.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which is a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This inherent structural mimicry provides a strategic advantage in drug design, as molecules built upon this scaffold are predisposed to interact with ATP-binding sites of enzymes, particularly kinases.[1][2] The diverse biological activities reported for imidazo[4,5-b]pyridine derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, underscore the therapeutic promise of this heterocyclic system.[3][4]
Strategic Synthesis of the this compound Core
The construction of the this compound core is a critical first step in the exploration of its therapeutic potential. A common and efficient synthetic strategy involves the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its equivalent.
A prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold commences with 2,3-diaminopyridine and triethyl orthoacetate, which upon heating and subsequent treatment with hydrochloric acid, yields the 2-methyl-imidazo[4,5-b]pyridine core in good yields.[5] For the specific synthesis of the 7-chloro-2-methyl derivative, a key starting material is 4-chloro-2,3-diaminopyridine.
Representative Synthetic Protocol:
A robust and scalable synthesis of the this compound core can be achieved through a one-pot reaction. This typically involves the iron-mediated reduction of a nitro-substituted chloropyridine followed by cyclization.
Step 1: Synthesis of 4-Chloro-2,3-diaminopyridine
The synthesis often begins with a commercially available chloronitropyridine, such as 2,4-dichloro-3-nitropyridine or 4-chloro-2-amino-3-nitropyridine. The nitro group is then reduced to an amine, commonly using a reducing agent like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This in situ generated diaminopyridine is then directly used in the subsequent cyclization step.
Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Ring
The resulting 4-chloro-2,3-diaminopyridine is then reacted with acetic anhydride or acetic acid under heating to facilitate the cyclization and formation of the imidazole ring. This one-pot approach is highly efficient and avoids the isolation of the potentially unstable diaminopyridine intermediate.
Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The primary sites for derivatization are the N1 and N3 positions of the imidazole ring and the C5 and C6 positions of the pyridine ring.
N-Alkylation and N-Arylation of the Imidazole Ring
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a variety of substituents. This is a crucial step in modulating the compound's solubility, cell permeability, and target engagement.
Protocol for N-Alkylation:
A general procedure for N-alkylation involves treating the this compound with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield.[7]
It is important to note that N-alkylation can result in a mixture of N1 and N3 isomers. The regioselectivity of the reaction is influenced by the steric and electronic properties of both the imidazopyridine core and the alkylating agent, as well as the reaction conditions.[6] Careful chromatographic purification is often required to separate the desired regioisomer.
Functionalization of the Pyridine Ring
The pyridine ring of the this compound core can be further functionalized, most commonly through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C5 and C6 positions, significantly expanding the chemical diversity of the compound library. The Suzuki cross-coupling reaction, in particular, has been effectively utilized for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines with potent antiproliferative activity.[8]
Therapeutic Applications and Biological Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and metabolic diseases.
Kinase Inhibition in Oncology
The structural similarity of the imidazo[4,5-b]pyridine core to the purine backbone of ATP makes it an excellent scaffold for the design of kinase inhibitors. Numerous derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinase 9 (CDK9).[9][10][11]
Aurora Kinase Inhibition:
Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C.[11] For instance, the compound 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide demonstrated IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM against Aurora-A, -B, and -C, respectively.[11]
FLT3 Inhibition in Acute Myeloid Leukemia (AML):
Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. A dual FLT3/Aurora kinase inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, has been identified as a preclinical development candidate for the treatment of AML.[10] This compound exhibits potent inhibition of both wild-type and mutant forms of FLT3, along with significant antiproliferative activity in AML cell lines.[10]
CDK9 Inhibition:
CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising target in oncology. Novel imidazo[4,5-b]pyridine-based compounds have been designed and synthesized as potent CDK9 inhibitors with significant anticancer activity against breast and colon cancer cell lines.[9] Several of these compounds displayed IC50 values in the sub-micromolar range against CDK9.[9]
Mitochondrial Uncoupling in Metabolic Diseases
Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. This process increases the metabolic rate and has therapeutic potential for treating metabolic diseases such as obesity and non-alcoholic steatohepatitis (NASH). A series of imidazo[4,5-b]pyridine derivatives have been developed as mitochondrial uncouplers, with some compounds showing promising in vivo efficacy.[12]
Data Presentation
Table 1: Biological Activity of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | IC50 / EC50 (µM) | Cell Line | Reference |
| Aurora Kinase Inhibitor | Aurora-A | 0.042 | - | [11] |
| Aurora-B | 0.198 | - | [11] | |
| Aurora-C | 0.227 | - | [11] | |
| FLT3/Aurora Kinase Inhibitor | Aurora-A (Kd) | 0.0075 | - | [10] |
| FLT3 (Kd) | 0.0062 | - | [10] | |
| HCT116 | 0.300 | Colon Carcinoma | [13] | |
| MOLM-13 | 0.104 | AML | [13] | |
| CDK9 Inhibitor | CDK9 | 0.63 - 1.32 | - | [9] |
| Antiproliferative Agent | Capan-1 | 1.50 | Pancreatic Adenocarcinoma | [8] |
| HL-60 | 1.87 | Promyelocytic Leukemia | [8] |
Experimental Protocols and Workflows
General Synthetic Workflow
The synthesis of diverse libraries of this compound derivatives typically follows a structured workflow.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathway Visualization
The following diagram illustrates the role of Aurora kinases in mitosis and how their inhibition by imidazo[4,5-b]pyridine derivatives can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts mitotic progression, leading to cell death.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its inherent ability to mimic the purine structure, combined with the amenability to chemical modification, has enabled the development of potent and selective inhibitors of key biological targets in oncology and metabolic diseases. Future research in this area should focus on exploring novel derivatization strategies to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The application of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation derivatives with enhanced efficacy and reduced off-target effects. The continued investigation of the this compound core and its analogs holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][3][4][5]
-
Perin, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5025. [Link][8]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][5]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 28273868. [Link][4]
-
Kuethe, J. T., Wong, A., & Davies, I. W. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752–7754. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. [Link][1]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link][9]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8343–8358. [Link][10]
-
Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3942-3946. [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
-
Santos, W. L., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 279, 116916. [Link][12]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(22), 6093–6097. [Link][11]
-
Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link][6]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8343–8358. [Link][13]
-
Rodriguez-Lozano, D. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5406. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. [Link][2]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 1086423-62-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its core structure, the imidazo[4,5-b]pyridine scaffold, is a bioisostere of purines, which are fundamental components of DNA, RNA, and various cofactors. This structural similarity allows compounds derived from this scaffold to interact with a wide range of biological targets, often acting as competitive inhibitors.[4] As a result, the imidazo[4,5-b]pyridine moiety is a key feature in numerous pharmacologically active agents, including inhibitors for kinases, S-adenosylhomocysteine/methylthioadenosine nucleosidase (displaying antimicrobial activity), and CYP3A4 enzymes.[4][5]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering practical insights for researchers in chemical synthesis and pharmaceutical development. We will delve into its structural characteristics, reactivity, synthesis, and handling, providing a foundation for its effective application in the laboratory.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1086423-62-2 | [1][3] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Physical Form | Solid (predicted) | [6] |
| Melting Point | >164°C (decomposes) for parent compound | [5] |
| Solubility | No specific data available; expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Poor water solubility is predicted, though this can be improved with organic cosolvents. | [7] |
| Storage | 2-8°C, under dry, inert atmosphere. | [1] |
| pKa | No experimental data available. The imidazole ring typically has a pKa around 7, while the pyridine nitrogen is less basic (pKa ~5). The exact values are influenced by the chloro and methyl substituents. | [8] |
Note: Data for the parent compound, 7-Chloro-3H-imidazo[4,5-b]pyridine, is used for the melting point as specific data for the 2-methyl derivative is not publicly available.
Chemical Structure and Reactivity
The reactivity of this compound is dictated by the interplay of its two fused heterocyclic rings and its substituents.
-
Imidazole Ring: The imidazole portion contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) is nucleophilic and is the primary site for reactions such as alkylation.[4] The iminic-type nitrogen (=N-) is basic and can be protonated.
-
Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen. The presence of the electron-withdrawing chloro group further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the position of the chlorine atom.
-
Methyl Group: The 2-methyl group is generally unreactive but can influence the electronic properties and steric environment of the imidazole ring.
Caption: Key reactivity sites on this compound.
Synthesis Pathway
The synthesis of imidazo[4,5-b]pyridines can be achieved through various routes, most commonly involving the cyclization of a substituted pyridine-2,3-diamine.[9] A prevalent modern strategy involves a tandem reaction sequence starting from a readily available substituted nitropyridine.[7]
The logical synthesis for this compound would involve the reductive cyclization of a 4-chloro-3-nitropyridin-2-amine precursor with an appropriate source for the 2-methyl group.
Caption: A proposed synthetic workflow for the target compound.
Protocol: Iron-Mediated Reductive Cyclization
This protocol is adapted from established procedures for synthesizing similar imidazo[4,5-b]pyridine derivatives.[10] It provides a robust, one-pot method that avoids the isolation of the potentially unstable diamine intermediate.
Expertise & Rationale:
-
Iron in Acetic Acid: This is a classic and highly effective method for reducing aromatic nitro groups. Iron is inexpensive and the reaction is typically clean. Acetic acid serves as both the solvent and a proton source.
-
One-Pot Procedure: Isolating pyridine-2,3-diamines can be challenging due to their susceptibility to oxidation. Performing the reduction and subsequent cyclization in a single pot (a "one-pot" reaction) improves efficiency and overall yield by immediately consuming the sensitive intermediate.
-
Acetic Acid as C2 Source: In the second step, acetic acid not only acts as a solvent but also serves as the electrophile that condenses with the two amino groups to form the imidazole ring, incorporating the 2-methyl group in the process. Heating is required to drive the dehydration and cyclization.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitropyridin-2-amine (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to form a slurry (approx. 5-10 mL per gram of starting material). To this, add iron powder (Fe, ~5.0 eq) portion-wise. The addition may be exothermic.
-
Reduction: Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization: After confirming the reduction is complete, increase the temperature to reflux (~118°C) and maintain for 4-6 hours to drive the cyclization.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it over ice and basify with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide to a pH of ~8-9.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
While specific spectra for this compound are not available in the cited literature, analysis of related structures allows for a reliable prediction of its key spectroscopic features.[7][11]
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.
-
Methyl Protons: A singlet integrating to three protons will be present, likely in the δ 2.5-3.0 ppm region, corresponding to the C2-methyl group.
-
N-H Proton: A broad singlet corresponding to the imidazole N-H proton is expected. Its chemical shift can vary widely and it may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Expect seven distinct carbon signals. The aromatic carbons will appear in the δ 110-160 ppm range. The methyl carbon will be upfield, typically δ 15-25 ppm.
-
-
Mass Spectrometry (MS):
-
The ESI-MS spectrum run in positive mode should show a prominent [M+H]⁺ ion. The molecular ion cluster will exhibit a characteristic ~3:1 isotopic pattern for M⁺ and M+2⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).
-
Safety and Handling
Appropriate safety precautions are essential when handling any chemical reagent. Based on safety data for the closely related parent compound 7-Chloro-3H-imidazo[4,5-b]pyridine, the following guidelines should be observed.[6][12]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended.[1]
-
Applications in Research and Drug Development
This compound serves as a valuable intermediate for the synthesis of more complex molecules. Its functional handles—the reactive chloro group and the nucleophilic imidazole nitrogen—allow for diverse chemical modifications. Researchers can leverage this compound to:
-
Generate Compound Libraries: By performing SNAr reactions at the C7 position with various amines, alcohols, or thiols, and N-alkylation at the imidazole ring, a large library of analogues can be rapidly synthesized for high-throughput screening.
-
Develop Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine hinge-binding motif of ATP, making it a privileged scaffold for designing kinase inhibitors for oncology and inflammatory diseases.[4]
-
Synthesize Antimicrobial Agents: Derivatives of this scaffold have shown potent activity as inhibitors of bacterial enzymes, highlighting its potential in the development of new antibiotics.[5]
By providing a versatile and biologically relevant core, this compound remains a compound of high interest for scientists aiming to develop novel therapeutics.
References
- Echemi. (n.d.). 6994-53-2, N-[3-(Dimethylamino)propyl]-5-(2H-naphtho[1....
- Smolecule. (n.d.). 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine.
-
National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from [Link]
- ChemScene. (n.d.). 7-Chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine.
-
Synthonix. (n.d.). 7-Chloro-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
- BLDpharm. (n.d.). 1638759-99-5|Methyl 7-chloro-3h-imidazo[4,5-b]pyridine-2-carboxylate.
- ChemReg.net. (1998). Canada Gazette, Part I.
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
- Echemi. (n.d.). 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Safety Data Sheets.
- Sigma-Aldrich. (n.d.). Ethyl 3-amino-1H-pyrazole-5-carboxylate.
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- AA Blocks. (n.d.). 2090030-66-1 | methyl 7-chloro-3-methyl-imidazo[4,5-b]pyridine-2-carboxylate.
- ChemScene. (n.d.). 7-Chloro-3-(1-methylethyl)-3H-imidazo[4,5-b]pyridine.
- BLDpharm. (n.d.). 83472-64-4|7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine.
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- ChemicalBook. (n.d.). 7-Chloro-2-isobutyl-3H-imidazo[4,5-b]pyridine.
- BLDpharm. (n.d.). 6994-25-8|Ethyl 3-amino-1H-pyrazole-4-carboxylate.
- ChemicalBook. (n.d.). 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis. Retrieved from ChemicalBook website.iMidazo[4,5-b]pyridine synthesis*.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 1086423-62-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1086423-62-2 [sigmaaldrich.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 [chemicalbook.com]
- 6. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and Its Structural Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a privileged heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its analogs, and discuss their therapeutic potential, with a focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Bioisostere of Purine
The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key signaling molecule. This structural resemblance allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases.[1] The strategic placement of nitrogen atoms in the bicyclic system facilitates the formation of key hydrogen bonds within enzyme active sites, making it a highly versatile and valuable scaffold in drug discovery.
The specific compound, this compound, serves as a crucial starting point for the development of a diverse range of analogs. The chlorine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position often contributes to favorable binding interactions.
Synthesis of the this compound Core
The construction of the imidazo[4,5-b]pyridine scaffold is most commonly achieved through the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine analog with a carboxylic acid or its derivative.[2][3] In our case, the key precursor is 4-chloro-pyridine-2,3-diamine.
Synthesis of the Key Intermediate: 4-Chloro-pyridine-2,3-diamine
The synthesis of 4-chloro-pyridine-2,3-diamine typically starts from commercially available and inexpensive 2-amino-4-chloropyridine. The process involves a nitration step followed by a reduction.
Caption: Synthetic route to 4-Chloro-pyridine-2,3-diamine.
Experimental Protocol: Synthesis of 4-Chloro-2-amino-3-nitropyridine
-
Rationale: The nitration of 2-amino-4-chloropyridine is directed to the 3-position due to the activating effect of the amino group. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for deactivated aromatic systems.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 2-amino-4-chloropyridine in portions, maintaining the temperature below 10°C.
-
Once the addition is complete, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-2-amino-3-nitropyridine.
-
Experimental Protocol: Synthesis of 4-Chloro-pyridine-2,3-diamine
-
Rationale: The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is the use of iron powder in acetic acid, which is inexpensive and proceeds with high yield.[4] Alternatively, catalytic hydrogenation offers a cleaner workup.
-
Procedure (Fe/AcOH):
-
Suspend 4-chloro-2-amino-3-nitropyridine in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-chloro-pyridine-2,3-diamine, which can often be used in the next step without further purification.
-
Cyclization to Form the Imidazo[4,5-b]pyridine Ring
The final step in the synthesis of the core scaffold is the Phillips-Ladenburg condensation of 4-chloro-pyridine-2,3-diamine with acetic acid or a derivative like acetic anhydride.[2][4]
Caption: Phillips-Ladenburg synthesis of the core scaffold.
Mechanism of the Phillips-Ladenburg Reaction
The reaction proceeds via an initial acylation of one of the amino groups of the diaminopyridine by acetic anhydride or acetic acid to form an acetamide intermediate. Subsequent heating promotes an intramolecular cyclodehydration, where the second amino group attacks the carbonyl carbon of the acetamide, followed by the elimination of a water molecule to form the imidazole ring.
Experimental Protocol: Synthesis of this compound
-
Rationale: Acetic anhydride is often used as it is more reactive than acetic acid and can also act as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the final cyclization step.
-
Procedure:
-
Dissolve 4-chloro-pyridine-2,3-diamine in acetic anhydride.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to afford this compound.
-
Structural Analogs and Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile platform for generating a wide range of analogs with diverse biological activities. The primary points of diversification are the 2, 3, and 7-positions of the imidazo[4,5-b]pyridine ring system.
Caption: Key diversification points on the scaffold.
Kinase Inhibitors
A significant number of this compound analogs have been developed as potent kinase inhibitors. The following table summarizes the SAR for several important kinase targets.
| Compound ID | R2-substituent | R7-substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | Aurora-A | 7.5 (Kd) | [5] |
| 2 | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | FLT3 | 6.2 (Kd) | [5] |
| 3 | 2,4-dihydroxyphenyl | H | BTK | 1140 | [1] |
| 4 | 2,4-dihydroxyphenyl | 4-acetamido | BTK | 2460 | [1] |
| 5 | morpholinyl amide | 4-fluorophenyl | PI3Kα | 150 | [6] |
| 6 | H | 4-phenoxyphenyl | Src | 150 | [7] |
| 7 | H | 4-phenoxyphenyl | Fyn | 210 | [7] |
Key SAR Insights for Kinase Inhibition:
-
2-Position: Substitution with small heterocyclic rings, such as pyrazole, is well-tolerated and can lead to potent inhibition of kinases like Aurora and FLT3.[5]
-
7-Position: The introduction of a piperazine moiety at the 7-position is a common strategy to enhance potency and modulate physicochemical properties. The substituent on the distal nitrogen of the piperazine plays a crucial role in determining target selectivity and potency. For instance, a 4-chlorobenzyl group was found to be optimal for dual Aurora/FLT3 inhibition.[5]
-
3-Position: N-alkylation or N-arylation at the 3-position can be used to explore different regions of the kinase active site. For Src and Fyn inhibition, a 4-phenoxyphenyl group at this position was shown to be highly effective.[7]
-
For BTK inhibition, a 2,4-dihydroxyphenyl group at the 2-position was found to be important for activity, likely through hydrogen bonding interactions with the hinge region of the kinase.[1]
Therapeutic Applications
The diverse biological activities of this compound analogs have led to their investigation in a variety of therapeutic areas.
-
Oncology: The potent inhibition of kinases such as Aurora, FLT3, BTK, and PI3K makes these compounds promising candidates for the treatment of various cancers, including acute myeloid leukemia, B-cell malignancies, and solid tumors.[1][5][6]
-
Inflammatory Diseases: The inhibition of Src family kinases and BTK suggests potential applications in autoimmune and inflammatory disorders.[1][7]
-
Metabolic Diseases: Certain imidazo[4,5-b]pyridine derivatives have been identified as mitochondrial uncouplers, which could have therapeutic potential in metabolic diseases like non-alcoholic steatohepatitis (NASH).
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the numerous points for structural diversification, allows for the fine-tuning of pharmacological properties to achieve potent and selective agents against a range of biological targets. The insights into the SAR of these compounds, particularly as kinase inhibitors, provide a solid foundation for the rational design of next-generation drug candidates. Further exploration of the chemical space around this privileged core is likely to yield new and improved therapies for a variety of diseases.
References
-
Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928 , 2393-2399. [Link]
-
Ladenburg, A. Ueber die Constitution der Benzimidazole. Ber. Dtsch. Chem. Ges.1875 , 8, 677-679. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Adv.2016 , 6, 46522-46545. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). J. Med. Chem.2022 , 65(1), 569–587. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J. Med. Chem.2012 , 55(20), 8853–8868. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorg. Med. Chem. Lett.2017 , 27(15), 3464-3468. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2020 , 25(18), 4236. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. J. Enzyme Inhib. Med. Chem.2022 , 37(1), 1145-1154. [Link]
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. R&D Chemicals. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorg. Med. Chem. Lett.2022 , 62, 128652. [Link]
Sources
- 1. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines and thus interacting with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with therapeutic potential in oncology, inflammation, and infectious diseases. This technical guide focuses on 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a specific derivative, and delineates its most probable therapeutic targets based on extensive structure-activity relationship (SAR) data from analogous compounds. We provide a comprehensive overview of these targets, the rationale for their selection, and detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small-molecule therapeutics.
Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine nucleus is a heterocyclic aromatic system that mimics the purine ring structure, a cornerstone of numerous biological processes. This structural similarity allows imidazo[4,5-b]pyridine derivatives to function as antagonists or modulators of enzymes that recognize purine-containing substrates, such as protein kinases.[3][4] The versatility of this scaffold has been demonstrated through the development of compounds with a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Inhibition of various protein kinases crucial for tumor growth and proliferation.[5][6]
-
Anti-inflammatory: Modulation of inflammatory pathways, for instance, through the inhibition of cyclooxygenase (COX) enzymes.[5][7]
-
Antimicrobial and Antiviral: Interference with essential pathogen-specific enzymes.[6]
The specific substitutions on the imidazo[4,5-b]pyridine core, such as the chloro group at the 7-position and the methyl group at the 2-position of the title compound, are anticipated to fine-tune its binding affinity and selectivity for its molecular targets.
Potential Therapeutic Target Classes
Based on the established activities of structurally related compounds, we have identified two primary classes of enzymes as high-probability therapeutic targets for this compound: Protein Kinases and Cyclooxygenases .
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular functions, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. Several subfamilies of kinases have been shown to be potently inhibited by imidazo[4,5-b]pyridine derivatives.
The p38 MAPK signaling pathway is a key player in the cellular response to inflammatory cytokines and environmental stress.[5][8][9] Its activation is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and in cancer progression. Numerous imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of p38 MAP kinase.[1][2][5][10]
Mechanism of Action and Therapeutic Rationale: By inhibiting p38 MAPK, this compound could potentially block the production of pro-inflammatory cytokines such as TNF-α and IL-6, offering a therapeutic avenue for a range of inflammatory conditions.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The imidazo[4,5-b]pyridine scaffold has been successfully utilized to generate potent inhibitors of Aurora kinases.[6][9][11][12]
Mechanism of Action and Therapeutic Rationale: Inhibition of Aurora kinases by this compound would disrupt mitotic progression, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Imidazo[4,5-c]pyridine derivatives (a related isomer) have shown VEGFR-2 inhibitory activity.[13][14][15]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Dual FLT3/Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine core have been developed.[12]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target in B-cell malignancies. Imidazo[4,5-b]pyridine derivatives have been explored as noncovalent BTK inhibitors.[16]
Cyclooxygenases (COX-1 and COX-2)
Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against both COX-1 and COX-2.[7]
Mechanism of Action and Therapeutic Rationale: Inhibition of COX enzymes, particularly COX-2, by this compound could provide anti-inflammatory and analgesic effects, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflow for Target Validation
A systematic approach is required to identify and validate the therapeutic targets of a novel compound. The following workflow outlines the key experimental stages, from broad initial screening to more specific mechanistic studies.
Caption: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for validating the potential therapeutic targets of this compound.
Cell Viability Assessment: MTT Assay
This initial assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[16][17][18] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24 - 72 hours |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of the compound to inhibit the activity of a specific recombinant kinase.
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[6]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the following in order:
-
Kinase buffer.
-
Test compound or vehicle control.
-
A mixture of the specific kinase (e.g., recombinant p38α) and its substrate (e.g., a specific peptide).
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add a volume of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) equal to the reaction volume in each well. Mix briefly.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity is monitored by the appearance of a fluorescent product from a probe like ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[19]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the provided assay buffer.
-
Assay Setup: In a 96-well opaque plate, add the following to respective wells:
-
Inhibitor Wells: Assay buffer, Heme, COX-1 or COX-2 enzyme, and the test compound.
-
100% Initial Activity Wells: Assay buffer, Heme, COX-1 or COX-2 enzyme, and vehicle.
-
Background Wells: Assay buffer and Heme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration compared to the 100% initial activity control. Calculate the IC₅₀ values for both COX-1 and COX-2.
Cellular Target Engagement: Western Blotting for Phospho-Proteins
This assay confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by gel electrophoresis. To assess kinase inhibition, an antibody specific to the phosphorylated form of a downstream substrate is used. A decrease in the phospho-protein signal upon compound treatment indicates target engagement.[1][2]
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer, typically 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), as milk contains phosphoproteins that can cause background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target of interest (e.g., anti-phospho-MK2 for the p38 pathway).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[10]
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a highly validated starting point for the development of inhibitors targeting key enzymes in human disease. Based on compelling evidence from analogous compounds, this compound is a strong candidate for investigation as an inhibitor of protein kinases, particularly p38 MAPK and Aurora kinases, and potentially cyclooxygenase enzymes. The experimental protocols detailed in this guide provide a robust framework for systematically validating these targets, from initial cell-based screening to specific biochemical and cellular mechanistic assays. Successful validation of these targets will pave the way for further preclinical development, including lead optimization and in vivo efficacy studies, ultimately unlocking the therapeutic potential of this promising compound.
References
-
Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1034-1043. [Link]
-
Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 14(24), 2093-2101. [Link]
-
Yasuda, J., et al. (2007). The p38α mitogen-activated protein kinase as a central nervous system drug discovery target. Current Topics in Medicinal Chemistry, 7(14), 1339-1349. [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
Regan, J., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. [Link]
-
Patil, S. A., et al. (2013). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Medicinal Chemistry Research, 22(10), 4844-4853. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8733. [Link]
-
Wieczorek, M., & Gzella, A. K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Yousef, R. G., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7943. [Link]
-
Li, Y., et al. (2020). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. European Journal of Medicinal Chemistry, 187, 111953. [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
El-Gamal, M. I., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
Sources
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. licorbio.com [licorbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. korambiotech.com [korambiotech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: A Guide to Using 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important families of drug targets. The imidazo[4,5-b]pyridine scaffold has emerged as a versatile and potent core structure for the development of novel kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively characterize the inhibitory activity of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a representative compound from this promising class. We present detailed, field-proven protocols for three industry-standard assay formats: the gold-standard radiometric assay, a high-throughput luminescence-based assay, and a sensitive homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This guide emphasizes the scientific rationale behind experimental choices, data interpretation, and best practices for generating robust and reliable kinase inhibition data.
Introduction to this compound
This compound belongs to a class of heterocyclic aromatic compounds recognized for their wide range of biological activities.[4] The core imidazo[4,5-b]pyridine structure is a key pharmacophore found in numerous compounds developed as potent inhibitors of various protein kinases, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[5][6][7] The specific substitutions of a chloro group at the 7-position and a methyl group at the 2-position modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for target kinases.[4] For the purposes of this guide, we will refer to this compound as Compound Y .
Table 1: Properties of Compound Y (this compound)
| Property | Value |
| Molecular Structure | (Structure to be inserted here) |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Expert Insight: Compound Handling The first critical step in any screening campaign is ensuring the quality and integrity of the test compound. Compound Y should be dissolved in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for dose-response curves should be prepared fresh from this stock to minimize degradation and precipitation. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) in the final assay to avoid solvent-induced artifacts.[8]
The Principle of Kinase Activity and Inhibition
Protein kinases catalyze the transfer of the terminal (γ) phosphate group from a nucleoside triphosphate, typically ATP, to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein.[9] Kinase inhibitors can block this process through various mechanisms, most commonly by competing with ATP for its binding pocket on the enzyme. Kinase inhibition assays are designed to quantify this catalytic activity and measure the extent to which a compound like Compound Y can block it.
Caption: General mechanism of a kinase reaction and competitive ATP inhibition.
Protocol I: Radiometric Filter Binding Assay ([γ-³²P]ATP)
This method is widely considered the "gold standard" for its directness and sensitivity.[10] It quantitatively measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a peptide or protein substrate.[11]
Caption: Workflow for the radiometric [γ-³²P]ATP filter binding kinase assay.
Detailed Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound Y in 100% DMSO, starting from a 1 mM concentration. Also prepare a "no inhibitor" control using DMSO only.[1]
-
Kinase Reaction Master Mix (on ice): For each 25 µL reaction, prepare a master mix containing:
-
5 µL of 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA).
-
Target Kinase (e.g., 5-10 nM final concentration).
-
Peptide Substrate (e.g., 10-50 µM final concentration).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted Compound Y or DMSO control to the appropriate wells. Then, add 20 µL of the Kinase Reaction Master Mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
ATP Mix Preparation: Prepare a mix of unlabeled ATP and [γ-³²P]ATP. To achieve a final concentration of 100 µM ATP in the 25 µL reaction, mix unlabeled ATP with 0.5-1.0 µCi of [γ-³²P]ATP per reaction.[11][12]
-
Reaction Initiation and Incubation: Initiate the reaction by adding 2.5 µL of the ATP mix to each well. Incubate the plate at 30°C for 30-60 minutes. A time-course experiment is recommended to ensure the reaction is within the linear range.[12]
-
Stopping and Spotting: Stop the reaction by adding 5 µL of 75 mM phosphoric acid. Spot 20 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose paper square.[12]
-
Washing: Allow the spots to dry, then wash the P81 paper 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13] Perform a final wash with acetone to dry the paper.
-
Quantification: Place the dried P81 squares into scintillation vials with scintillation fluid and measure the counts per minute (CPM) using a scintillation counter.[13] Alternatively, expose the P81 paper to a phosphor screen and quantify using a phosphorimager.[11]
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expert Insight: Why Radiometric Assays Remain Relevant Despite the handling requirements for radioactivity, this assay is the gold standard because it is a direct measurement of enzymatic activity.[10] It is less susceptible to artifacts from compound autofluorescence or light scattering that can plague optical methods. Furthermore, it accommodates a wide variety of protein and peptide substrates without the need for modification.[10]
Protocol II: Luminescence-Based Assay (ADP-Glo™)
This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ADP produced.[1] It is highly amenable to high-throughput screening (HTS) due to its simplicity and speed.[14]
Caption: Workflow for the luminescence-based ADP-Glo™ kinase assay.
Detailed Protocol
-
Compound Preparation: Prepare serial dilutions of Compound Y as described in Protocol I.
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up a 10 µL kinase reaction.
-
Add 2.5 µL of 4x Kinase Buffer.
-
Add 2.5 µL of serially diluted Compound Y or DMSO control.
-
Add 2.5 µL of Kinase/Substrate mix.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced into ATP, which then fuels a luciferase reaction.[1]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate IC₅₀ values as described in Protocol I.
Expert Insight: Navigating Assay Interference Luminescence-based assays can be susceptible to interference from compounds that inhibit the luciferase enzyme, leading to false positives. It is considered best practice to run a counterscreen where the test compound is added after the kinase reaction has been stopped. A decrease in signal in this counterscreen indicates interference with the detection reagents rather than true kinase inhibition.
Protocol III: Homogeneous Time-Resolved FRET (TR-FRET) Assay
TR-FRET is a robust, proximity-based assay that measures the phosphorylation of a biotinylated substrate peptide. Detection occurs via a phospho-specific antibody labeled with a Europium (Eu) chelate (donor) and streptavidin-conjugated allophycocyanin (APC) (acceptor).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (EVT-336033) | 40851-92-1 [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. promega.com.br [promega.com.br]
Application Notes and Protocols for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to endogenous purines. This structural similarity allows compounds of this class to interact with a wide array of biological targets, often by competing with purine-based ligands.[1] The diverse biological activities reported for this scaffold include potent inhibition of protein kinases, modulation of cellular metabolism, and antimicrobial effects.[2]
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (C₇H₆ClN₃, CAS No. 1086423-62-2) is a specific derivative that holds significant promise for researchers in oncology and metabolic diseases.[3][4] The strategic placement of the chloro and methyl groups modulates the electronic and steric properties of the molecule, influencing its target-binding affinity and pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers working with this compound. We present a robust, field-proven synthetic protocol based on established chemical principles, detailed methods for its characterization, and validated protocols for investigating its biological activity as both a kinase inhibitor and a potential mitochondrial uncoupler.
Part 1: Synthesis and Characterization
The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor. The foundational logic of this synthesis is the construction of the imidazole ring onto a pre-functionalized pyridine core, a classic and reliable strategy known as the Phillips condensation.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous imidazo[4,5-b]pyridine derivatives.[1] It involves the reduction of a nitro group to form a diamine, followed by a condensation reaction with acetic acid to form the imidazole ring.
Step 1: Reduction of 4-Chloro-3-nitropyridin-2-amine
-
Rationale: The conversion of the 3-nitro group to a 3-amino group is essential to create the vicinal diamine functionality required for imidazole ring formation. Iron powder in an acidic medium like acetic acid is a classic, effective, and cost-efficient method for this transformation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3-nitropyridin-2-amine (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).
-
Addition of Reducing Agent: Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred suspension. The addition may be exothermic; maintain the temperature below 60°C with a water bath if necessary.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-2,3-diaminopyridine. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Rationale: This is a Phillips condensation reaction. The 1,2-diamine intermediate reacts with acetic acid under heating. One amine group forms an amide with the carboxylic acid, which then undergoes intramolecular cyclization via nucleophilic attack by the second amine group, followed by dehydration to form the aromatic imidazole ring.
-
Reaction Setup: Place the crude 4-chloro-2,3-diaminopyridine (1.0 eq) in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add glacial acetic acid (5-10 mL per gram of diamine).
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the acidic solution onto crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is ~8-9.
-
Isolation: The product will often precipitate as a solid. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Characterization Data
The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table provides expected data based on its chemical structure and data from analogous compounds.[5][6]
| Technique | Expected Results |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a singlet for the C2-methyl group (typically δ 2.4-2.6 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the aromatic carbons of the pyridine and imidazole rings, and a signal for the methyl carbon. |
| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]⁺: 168.03 |
| Appearance | Typically an off-white to light brown solid. |
Part 2: Biological Activity Protocols
The imidazo[4,5-b]pyridine scaffold is a known inhibitor of several protein kinases and has also been identified in compounds that act as mitochondrial uncouplers.[7] The following protocols provide frameworks for assessing the activity of this compound in these two distinct biological contexts.
Potential Mechanism of Action: Kinase Inhibition
Many cancers, including Acute Myeloid Leukemia (AML), are driven by the aberrant activity of protein kinases like FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[8][9][10] These kinases are crucial nodes in signaling pathways that control cell proliferation, survival, and differentiation. Inhibiting these kinases can halt cancer cell growth and induce apoptosis.
Caption: Inhibition of FLT3 and Aurora Kinase signaling pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for Aurora A/B, FLT3)
-
Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of ATP. A decrease in phosphorylation indicates inhibitory activity.
-
Reagents and Materials:
-
Purified recombinant human kinase (e.g., Aurora A, Aurora B, FLT3).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
A detection system (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody-based ELISA).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO (for positive and negative controls).
-
Add the kinase and its specific peptide substrate, diluted in assay buffer, to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 1-2 hours at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay technology (e.g., add ADP-Glo™ reagent to measure ADP production).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Cell-Based Mitochondrial Respiration Assay (Seahorse XF Analysis)
-
Rationale: Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, causing an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate.[7] A Seahorse XF Analyzer can measure real-time OCR in live cells, providing a direct readout of mitochondrial function and the effect of potential uncouplers.
-
Cell Culture:
-
Seed metabolically active cells (e.g., L6 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Prepare a stock solution of this compound in DMSO. Prepare injection solutions of the compound at various concentrations in the assay medium. Also prepare solutions of known mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a standard mitochondrial stress test.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge and load the prepared injection solutions into the appropriate ports.
-
Load the cell plate into the instrument.
-
Program the instrument to first measure the basal OCR.
-
Inject the test compound at various concentrations and measure the resulting change in OCR. A sharp increase in OCR following compound injection is indicative of uncoupling activity.
-
(Optional) Following the compound injection, perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known potent uncoupler, as a positive control), and finally rotenone/antimycin A to shut down mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software.
-
Plot the change in OCR as a function of the compound concentration.
-
Determine the EC₅₀ (the concentration that elicits 50% of the maximal OCR response) to quantify the uncoupling potency.
-
Compare the maximal OCR induced by the test compound to that induced by the positive control, FCCP.
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. By elucidating its activity as a potential kinase inhibitor or mitochondrial uncoupler, researchers can advance our understanding of the therapeutic potential of the imidazo[4,5-b]pyridine scaffold. Further investigations could involve in vivo pharmacokinetic and efficacy studies in relevant animal models of cancer or metabolic disease, as well as broader kinase profiling to understand its selectivity.
References
-
Sweet, K. L., & Bixby, D. L. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 11, 612880. [Link]
-
Shadrina, M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
-
Pilie, P. G., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 4. [Link]
-
Dar, T. O., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 22(1), 123. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]
-
Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Pathology International, 67(10), 497-506. [Link]
-
Girotti, M. R., et al. (2011). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 286(26), 23217-23227. [Link]
-
ResearchGate. (n.d.). Aurora kinases: pathways and functions. ResearchGate. [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3169. [Link]
-
Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. [Link]
-
PubChem. (n.d.). 7-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ResearchGate. [Link]
-
Bence, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5026. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Iranian Chemical Society, 20, 2395-2410. [Link]
-
ResearchGate. (n.d.). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. [Link]
-
Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
ResearchGate. (n.d.). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. ResearchGate. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 1086423-62-2|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Chemical Probe for Kinase Research
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology, owing to its structural resemblance to endogenous purines.[1] This structural mimicry allows compounds based on this scaffold to interact with a wide range of biological targets, most notably protein kinases.[2] Within this promising class of molecules lies 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a specific derivative with considerable potential as a chemical probe for interrogating kinase signaling pathways. Its utility stems from the established activity of closely related analogs as potent inhibitors of key kinases involved in cell cycle regulation and oncogenesis, such as the Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[3][4]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a chemical probe. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate kinase biology and explore novel therapeutic strategies.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [5] |
| Molecular Weight | 167.60 g/mol | [5] |
| Appearance | Solid | |
| Storage | Store at refrigerator temperature | |
| Purity | Typically ≥97% | [6] |
Solubility and Stability:
Safety Precautions:
Based on the safety data for the closely related compound 7-Chloro-3H-imidazo[4,5-b]pyridine, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, get medical advice/attention.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for imidazo[4,5-b]pyridine-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain.[3] The heterocyclic core of this compound is designed to fit into the ATP-binding pocket of target kinases, forming key interactions with the hinge region that are crucial for its inhibitory activity. The chloro and methyl substituents on the pyridine and imidazole rings, respectively, play a significant role in modulating the potency and selectivity of the compound for different kinases.
The proposed mechanism of action suggests that this compound can be a valuable tool to probe the function of specific kinases in various biological processes.
Experimental Protocols: A Guide to Interrogating Kinase Function
The following protocols provide a framework for characterizing the activity of this compound and utilizing it as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against target kinases, such as Aurora A, Aurora B, and FLT3. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7][8][9]
Materials:
-
This compound (CAS: 1086423-62-2)[5]
-
Recombinant human Aurora A, Aurora B, or FLT3 kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora kinases)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP
-
DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase).
-
Add 2 µL of a substrate/ATP mixture (substrate and ATP concentrations should be at or near their respective Km values).
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Assay:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results: A dose-dependent decrease in the luminescent signal will be observed with increasing concentrations of an active inhibitor. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.
Causality Behind Experimental Choices: The use of ATP and substrate concentrations near their Km values ensures that the assay is sensitive to competitive inhibitors. The ADP-Glo™ format is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening and IC₅₀ determination.[11]
Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to verify that a compound interacts with its intended target in a cellular environment.[12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[13]
Materials:
-
This compound
-
Cell line expressing the target kinase (e.g., a cancer cell line with high Aurora kinase or FLT3 expression)
-
Cell culture medium and supplements
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the protein samples by SDS-PAGE and Western blotting using antibodies against the target kinase and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity of the target protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Expected Results: If this compound binds to the target kinase in cells, the protein will be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Causality Behind Experimental Choices: CETSA™ provides direct evidence of target engagement in a physiological context, which is a critical step in validating a chemical probe.[14] The use of a temperature gradient allows for the determination of the protein's melting curve and the extent of stabilization by the compound.
Protocol 3: Probing Downstream Signaling in Cells
This protocol outlines a general workflow to investigate the effect of this compound on the downstream signaling pathways of its target kinase.
Materials:
-
This compound
-
Appropriate cell line
-
Antibodies against the target kinase, its phosphorylated form, and downstream signaling proteins and their phosphorylated forms
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of this compound (determined from cell viability or target engagement assays) for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blotting to analyze the phosphorylation status of the target kinase and its downstream substrates.
-
Data Analysis: Quantify the changes in protein phosphorylation levels upon treatment with the compound.
Expected Results: Inhibition of a kinase should lead to a decrease in the phosphorylation of its direct and indirect downstream substrates. This provides evidence of the compound's functional activity in a cellular context.
Visualizing the Workflow and Signaling
To better illustrate the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed mechanism of action and downstream effects of the chemical probe.
Conclusion: A Versatile Tool for Kinase Research
This compound represents a valuable chemical probe for the study of kinase biology. Its imidazo[4,5-b]pyridine core provides a robust platform for potent and selective kinase inhibition. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound to dissect the intricate roles of kinases in cellular signaling and disease, and to facilitate the discovery of novel therapeutic agents. As with any chemical probe, careful characterization of its potency, selectivity, and cellular effects is essential for the generation of reliable and reproducible data.
References
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
-
Emd Millipore. (n.d.). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Retrieved from [Link]
-
Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular and Cellular Biology, 32(13), 2415-2426. [Link]
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
-
Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
-
Collins, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8596-8611. [Link]
-
Grybos, M., et al. (2013). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 56(11), 4420-4437. [Link]
-
Collins, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8596-8611. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Dai, L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2125-2133. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Zhang, C., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2286, 155-165. [Link]
-
Kumar, A., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 477-487. [Link]
-
Lee, H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]
-
Synthonix. (n.d.). 7-Chloro-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101375. [Link]
-
Dziekan, J. M., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 16(10), 4784-4810. [Link]
-
Wieczorek, M., & Gzella, A. K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3196. [Link]
-
Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5130. [Link]
-
Kauthale, S. S., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]
-
Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. [Link]
-
Degnan, A. P., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4241-4255. [Link]
-
AA Blocks. (n.d.). methyl 7-chloro-3-methyl-imidazo[4,5-b]pyridine-2-carboxylate. Retrieved from [Link]
-
Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386-4395. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1086423-62-2|this compound|BLD Pharm [bldpharm.com]
- 6. Synthonix, Inc > 6980-11-6 | 7-Chloro-3H-imidazo[4,5-b]pyridine [synthonix.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.in [promega.in]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine for laboratory use
An Application Note for the Laboratory Synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The imidazo[4,5-b]pyridine core is a prevalent scaffold in numerous pharmacologically active compounds, including kinase inhibitors and antiviral agents.[1][2] This guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, safety protocols, and analytical validation necessary for successful synthesis. The procedure detailed herein utilizes the classical Phillips-Ladenburg condensation, a robust and reliable method for constructing the imidazole ring from an ortho-diaminopyridine precursor.
Scientific Principles & Synthetic Strategy
The synthesis of the imidazo[4,5-b]pyridine ring system is most commonly achieved through the condensation of a pyridine-2,3-diamine with a suitable carboxylic acid or its derivative.[1] This specific protocol employs a one-step cyclocondensation reaction between 4-Chloro-2,3-diaminopyridine and acetic anhydride.
Reaction Scheme:
Figure 1: Cyclocondensation of 4-Chloro-2,3-diaminopyridine with acetic anhydride to yield this compound.
Mechanistic Insight: The choice of acetic anhydride is deliberate and serves a dual purpose, exemplifying a core principle of process efficiency:
-
Acetylation Agent: It provides the acetyl group that will ultimately form the C2-methyl and the C2 carbon of the new imidazole ring. The reaction proceeds via the formation of a mono-acetylated diamine intermediate.
-
Dehydrating Agent: The subsequent intramolecular cyclization of the acetylated intermediate to form the imidazole ring is a dehydration reaction. Acetic anhydride effectively sequesters the water molecule produced, driving the equilibrium towards the cyclized product and preventing potential side reactions.[3] The reaction is typically performed under reflux conditions to provide the necessary activation energy for both the initial acylation and the final ring-closing dehydration step.
Materials and Reagents
All quantitative data for the synthesis is summarized in the table below. Reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Supplier |
| 4-Chloro-2,3-diaminopyridine | C₅H₆ClN₃ | 143.57 | 1.00 g | 1.0 | ChemScene[4] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 10 mL | ~15.2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Standard Lab Supply |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Standard Lab Supply |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Standard Lab Supply |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2,3-diaminopyridine (1.00 g, 6.96 mmol).
-
-
Addition of Reagent:
-
Carefully add acetic anhydride (10 mL, approx. 106 mmol) to the flask.
-
Scientist's Note: A large excess of acetic anhydride is used, allowing it to function as both the reactant and the solvent for this reaction.
-
-
Cyclization Reaction:
-
Begin stirring the mixture and gently heat the flask using a heating mantle to a reflux temperature (the boiling point of acetic anhydride is ~140 °C).
-
Maintain the reflux for a period of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature.
-
In a separate beaker, prepare approximately 50 g of crushed ice.
-
Slowly and carefully pour the dark reaction mixture over the ice with gentle stirring.
-
Safety Note: This step is highly exothermic as excess acetic anhydride reacts with water. Perform this addition slowly to control the reaction rate.
-
Neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is approximately 7-8. A precipitate (the crude product) should form.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a crystalline solid. Expected yield is typically in the range of 75-85%.
-
Product Characterization & Validation
To ensure the trustworthiness of the synthesis, the identity and purity of the final compound must be confirmed through spectroscopic analysis.
-
Appearance: Off-white to light brown solid.
-
Mass Spectrometry (MS):
-
The molecular weight of C₆H₅ClN₃ is 167.58 g/mol .
-
Expected (ESI+) m/z: 168.0 [M+H]⁺.
-
-
Infrared (IR) Spectroscopy:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆):
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆):
-
The spectrum will show six distinct carbon signals corresponding to the heterocyclic core and the methyl group.
-
Safety & Hazard Management
-
4-Chloro-2,3-diaminopyridine: May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[4][9]
-
Acetic Anhydride: Highly corrosive, flammable liquid and vapor, and fatal if inhaled.[10] It is a severe lachrymator and reacts violently with water.[11] All manipulations must be conducted in a chemical fume hood.
-
Handling: Wear appropriate PPE, including nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and organic waste streams should be collected separately.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Semantic Scholar. Available at: [Link]
-
Acetic Anhydride SAFETY DATA SHEET. INEOS Group. Available at: [Link]
-
Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available at: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. Available at: [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemscene.com [chemscene.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. ineos.com [ineos.com]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols for Preclinical Evaluation of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this structure have demonstrated a broad spectrum of biological effects, including anticancer,[2][3][4][5] anti-inflammatory,[6] antimicrobial,[1][7] and antiviral properties.[4][6] This wide range of activities suggests that compounds based on this scaffold, such as 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, may modulate multiple biological pathways, making them promising candidates for a variety of therapeutic applications.
Given the established anti-inflammatory and kinase inhibitory activities of many imidazo[4,5-b]pyridine derivatives,[5][6] this guide will focus on preclinical animal models relevant to oncology and neuroinflammation, two areas where these mechanisms of action are highly relevant. These protocols are designed to provide a robust framework for the initial in vivo evaluation of this compound.
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[8][9] Key principles include the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal suffering and improving welfare).[9][10][11][12] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8]
Part 1: Oncology - Xenograft Models
Rationale for Model Selection: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the in vivo assessment of a compound's ability to inhibit tumor growth. Given that imidazo[4,5-b]pyridine derivatives have shown promise against various cancers,[2][3][4] a xenograft model is a logical first step to evaluate the anticancer potential of this compound.
Experimental Workflow for Xenograft Studies
Caption: Workflow for an LPS-induced neuroinflammation study.
Protocol: LPS-Induced Neuroinflammation in Mice
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Rationale: This is a common inbred strain used in neuroscience research with a well-characterized response to LPS.
2. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for the test compound
-
Sterile saline
-
Behavioral testing apparatus (e.g., open field, Y-maze)
-
Reagents for ELISA (e.g., for TNF-α, IL-6) and immunohistochemistry (e.g., for Iba1, GFAP)
3. Procedure:
-
Acclimatization and Baseline Testing:
-
Acclimatize mice to the housing facility and handling for at least one week.
-
Perform baseline behavioral tests to ensure no pre-existing cognitive or motor deficits.
-
-
Grouping and Pre-treatment:
-
Randomize mice into treatment groups:
-
Group 1: Saline + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
-
Administer the test compound or vehicle for a set period before LPS challenge (e.g., daily for 7 days).
-
-
LPS Administration:
-
On the day of the challenge, administer LPS (e.g., 0.25-1 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
-
Post-LPS Treatment:
-
Continue administration of the test compound or vehicle as per the study design.
-
-
Behavioral Assessments:
-
At specific time points after LPS injection (e.g., 24 hours, 72 hours), perform behavioral tests to assess sickness behavior, anxiety, and cognitive function.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Collect blood plasma and perfuse the brains for tissue collection.
-
Dissect the brain into specific regions (e.g., hippocampus, cortex) for analysis.
-
-
Biochemical and Histological Analysis:
Administration Protocols
Oral Gavage (Mice)
Oral gavage is a common method for precise oral administration of a substance. [15][16] Table 1: Recommended Gavage Needle Sizes and Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (mL) |
| 15 - 20 | 22G | 1" - 1.5" | 0.20 |
| 20 - 25 | 20G | 1" - 1.5" | 0.25 |
| 25 - 35 | 18G | 1.5" - 2" | 0.35 |
Source: Adapted from established protocols.[15][17] Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[15]
Procedure:
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head. [15]2. Measurement: Pre-measure the insertion depth by holding the gavage needle alongside the mouse, from the mouth to the last rib. [17]3. Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus. [15]4. Administration: Slowly dispense the liquid. Do not apply excessive force.
-
Withdrawal: Gently remove the needle.
-
Monitoring: Observe the mouse for any signs of distress immediately after the procedure and for the next 12-24 hours.
Intraperitoneal (IP) Injection (Mice and Rats)
IP injection is a common route for systemic administration of test compounds. [18][19] Table 2: Recommended Needle Sizes and Maximum Volumes for IP Injection
| Species | Needle Gauge | Maximum Injection Volume |
| Mouse | 25-27G | < 10 mL/kg |
| Rat | 23-25G | < 10 mL/kg |
Source: Adapted from institutional guidelines.[18][20][21]
Procedure:
-
Restraint: Properly restrain the animal to expose the abdomen. For mice, tilting the head slightly downward can help shift the abdominal organs away from the injection site. [19]2. Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and bladder. [18][20]3. Insertion: Insert the needle with the bevel facing up at a 30-40° angle. [18][20]4. Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper placement. [19][22]5. Injection: If aspiration is clear, inject the substance.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
Conclusion
The protocols outlined in this guide provide a solid foundation for the initial preclinical evaluation of this compound in the key therapeutic areas of oncology and neuroinflammation. The choice of animal model and experimental design should always be guided by the specific scientific question being addressed and must adhere to the highest standards of animal welfare. The versatility of the imidazo[4,5-b]pyridine scaffold suggests that this compound may have a rich and diverse pharmacology awaiting discovery.
References
- Oddo, S., Caccamo, A., Shepherd, J. D., Murphy, M. P., Golde, T. E., Kayed, R., ... & LaFerla, F. M. (2003). Triple-transgenic model of Alzheimer's disease with plaques and tangles: intracellular Aβ and synaptic dysfunction. Neuron, 39(3), 409-421.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Alzforum. (n.d.). Alzheimer's Disease Research Models. Retrieved from [Link]
- Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166.
- Martins, A. C., Morais, P., Eparvier, V., & St-Pierre, Y. (2021). Animal Models of Alzheimer’s Disease Evaluated with [11C]Pittsburg Compound B. International Journal of Molecular Sciences, 22(16), 8848.
- Fell, M. J., & O'Neill, M. J. (2019). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Neuronal Signaling, 3(1), NS20180114.
-
Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]
- Krstic, D., & Knuesel, I. (2013). Rodent models of neuroinflammation for Alzheimer's disease.
- Case Western Reserve University. (2023, December 22). New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom.
- Jagmag, S. A., Tripathi, N., Shukla, S. D., Maiti, S., & Khurana, S. (2016). Evaluation of models of Parkinson's disease. Frontiers in Neuroscience, 9, 503.
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
- Nakamura, T., Sato, K., & Nishimoto, S. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217.
-
Wikipedia. (2023, October 27). Animal models of Parkinson's disease. Retrieved from [Link]
-
Frontiers Media. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Retrieved from [Link]
- Al-Asmari, A. K., & Al-Zahrani, A. M. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Saudi Journal of Biological Sciences, 27(10), 2642-2651.
-
Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]
-
PubMed. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]
- Villapol, S. (2018). Neuroinflammation in animal models of traumatic brain injury. Frontiers in Neurology, 9, 396.
-
Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
-
Queen's University. (2022). Intraperitoneal Injection (Rats) - Standard Operating Procedure #2. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive characterization and preclinical assessment of an imidazopyridine-based anticancer lead molecule. Retrieved from [Link]
-
PubMed. (2023). Comprehensive characterization and preclinical assessment of an imidazopyridine-based anticancer lead molecule. Retrieved from [Link]
- Al-Aqeel, S. (2017). Ethical considerations regarding animal experimentation. Journal of Taibah University Medical Sciences, 12(1), 1-6.
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
University of Washington. (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]
-
St. Hope Rx. (2024). Regulations: Animal Testing for Drug Development?. Retrieved from [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Retrieved from [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive characterization and preclinical assessment of an imidazopyridine-based anticancer lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 10. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 12. forskningsetikk.no [forskningsetikk.no]
- 13. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 14. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. queensu.ca [queensu.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
High-throughput screening with 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Application Note & Protocol Guide
High-Throughput Screening with 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine for the Identification of Novel Kinase Inhibitors
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potential as kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We present a detailed protocol for a primary biochemical screen targeting Tank-Binding Kinase 1 (TBK1), a key regulator of inflammatory signaling pathways implicated in both cancer and inflammatory diseases. Furthermore, a blueprint for a secondary cell-based validation assay is provided to confirm the biological activity of hits identified in the primary screen. This guide emphasizes the rationale behind experimental design, ensuring robust and reproducible results.
Introduction: The Rationale for Screening Imidazo[4,5-b]pyridines as Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, making them one of the most important target classes for drug discovery.[2] The imidazo[4,5-b]pyridine core is a versatile heterocyclic scaffold that has been explored for various therapeutic applications, including antitumor and antimicrobial activities.[3][4] Its structural resemblance to purines, the core of ATP, makes it an attractive starting point for the design of ATP-competitive kinase inhibitors.
This application note focuses on establishing a high-throughput screening cascade to identify novel inhibitors of TBK1 from a library of compounds based on the this compound scaffold. TBK1 is a noncanonical IκB kinase (IKK) that plays a crucial role in innate immunity and has emerged as a promising target in oncology. The protocols detailed herein are designed to be adaptable to other kinase targets and compound libraries.
The Screening Cascade: From Primary Hit to Validated Lead
A successful HTS campaign is a multi-step process designed to efficiently identify true positive hits while minimizing false positives. Our proposed workflow consists of a primary biochemical screen followed by a secondary cell-based assay.
Sources
Analytical methods for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine quantification
An Application Note and Protocol for the Quantification of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine in Pharmaceutical Samples
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a heterocyclic compound relevant in pharmaceutical development. Due to its structural alerts and potential to be a process-related impurity, its accurate quantification at trace levels is critical for ensuring the safety, purity, and quality of active pharmaceutical ingredients (APIs). This guide details two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level determination, particularly when the analyte is considered a potential genotoxic impurity (PGI). The protocols are designed to be self-validating, incorporating system suitability tests and adhering to international regulatory standards.
Introduction: The Analytical Imperative
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is structurally analogous to naturally occurring purines, making it a cornerstone in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology.[1][2][3] Consequently, it can emerge as a process-related impurity or a synthetic intermediate in the manufacturing of various drug substances.
The presence of impurities, even at trace levels, can impact the safety and efficacy of a final drug product.[4] Certain structural features within this compound may classify it as a potential genotoxic impurity (PGI), which can pose a risk of damaging DNA.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[6][7] Therefore, the development and validation of reliable, sensitive, and specific analytical methods for its quantification are not merely a quality control measure but a regulatory necessity. This guide provides the foundational methodologies to achieve this, grounded in the principles outlined by ICH Q2(R1) guidelines on the validation of analytical procedures.[8][9][10]
Strategic Selection of Analytical Methodology
The choice of an analytical technique is dictated by the required sensitivity and the context of the analysis. For a known impurity that needs to be controlled at standard ICH Q3A/B levels (e.g., >0.05%), HPLC-UV is often sufficient. However, for a PGI, the control limits are significantly lower (typically in the parts-per-million range relative to the API), necessitating a more sensitive and selective technique like LC-MS/MS.[4]
Caption: Decision tree for analytical method selection.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in pharmaceutical quality control.[11] Its robustness and simplicity make it ideal for quantifying impurities at concentrations typically above 0.05%. The method relies on the physical separation of the analyte from the API and other impurities on a chromatographic column, followed by detection based on the analyte's ability to absorb UV light at a specific wavelength. The primary causality for choosing a reversed-phase C18 column is the moderate polarity of the analyte, which allows for good retention and separation using common aqueous-organic mobile phases.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, LC-MS/MS is the undisputed gold standard due to its exceptional sensitivity and selectivity.[5][11][12] The liquid chromatograph separates the components of the sample, which are then ionized (e.g., via Electrospray Ionization - ESI) and introduced into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the analyte's mass is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for confident quantification at ppm or even ppb levels.[4][13]
Universal Sample Preparation Workflow
A robust analytical method begins with a well-designed sample preparation procedure. The primary objective is to completely dissolve the sample matrix (typically the API) and the analyte in a solvent that is compatible with the chromatographic system, ensuring the analyte's stability.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. rroij.com [rroij.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application & Protocol Guide: Evaluating 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and Related Scaffolds in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The 3H-imidazo[4,5-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows molecules derived from it to interact with a wide array of biological targets, particularly those involved in cell proliferation and survival.[1] This has led to the development of numerous derivatives with significant therapeutic potential, including potent anticancer activity.[1][2] These compounds often exert their effects by inhibiting key cellular enzymes, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[2][3]
This guide focuses on 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1086423-62-2) as a representative compound for this class. We provide a comprehensive framework and detailed protocols for its evaluation in cancer cell line studies, from initial cytotoxicity screening to elucidating its mechanism of action. The methodologies described herein are designed to be robust and adaptable for the broader class of imidazo[4,5-b]pyridine derivatives.
Section 1: Postulated Mechanism of Action - Kinase Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as kinase inhibitors.[2][3] For instance, certain derivatives have shown potent inhibitory activity against CDK9, a key transcriptional regulator.[2] Inhibition of CDK9 disrupts the elongation of oncogenic transcripts, such as c-Myc and Mcl-1, leading to a shutdown of pro-survival signaling and the induction of apoptosis. This targeted action makes CDK9 an attractive therapeutic target in various malignancies, including breast and colon cancers.[2]
Below is a diagram illustrating the hypothetical signaling pathway through which a compound like this compound might act as a CDK9 inhibitor.
Caption: Hypothetical mechanism of this compound as a CDK9 inhibitor.
Section 2: Preparation of Compound Stock Solutions
Accurate and consistent compound preparation is foundational to reproducible results. The following protocol details the preparation of a high-concentration stock solution.
Materials:
-
This compound (MW: 167.6 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Protocol:
-
Causality: To create a 10 mM stock solution, we use the compound's molecular weight to calculate the required mass. A high-concentration stock in DMSO allows for minimal solvent introduction into the cell culture medium, preventing solvent-induced cytotoxicity.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:
-
Mass = 0.01 mol/L * 0.001 L * 167.6 g/mol * 1000 mg/g = 1.676 mg
-
-
Procedure:
-
Aseptically weigh 1.676 mg of this compound and place it in a sterile amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Section 3: Core Experimental Protocols
Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: Apoptosis Induction Analysis via Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed 2x10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with this compound at concentrations around its predetermined IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells/debris
-
Section 4: Data Presentation and Interpretation
Quantitative data, such as IC₅₀ values, should be summarized in a clear tabular format for easy comparison across different cell lines. While experimental data for the specific title compound is not publicly available, related imidazo[4,5-b]pyridine derivatives have shown potent activity.[2][5][6]
Table 1: Representative Cytotoxicity Data for Imidazo[4,5-b]pyridine Derivatives in Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Type | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridines | MCF-7 | Breast | 0.63 - 1.32 | [2] |
| Imidazo[4,5-b]pyridines | HCT116 | Colon | 0.63 - 1.32 | [2] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 | Leukemia | Moderate Activity | [5][7] |
| 6-bromo-3H-imidazo[4,5-b]pyridines | BT-474 | Breast | Prominent Activity | [6][8] |
| Imidazo[1,2-a]pyridines | HCC1937 | Breast | 45.0 - 79.6 | [4][9] |
Note: The IC₅₀ values are representative of various derivatives within the scaffold class and serve as an example of expected potency. Actual values for this compound must be determined experimentally.
Interpretation of Results:
-
Low IC₅₀ values across multiple cancer cell lines suggest broad-spectrum cytotoxic activity.
-
A significant increase in the Annexin V+ / PI- population post-treatment is a strong indicator that the compound induces early apoptosis.[10][11][12]
-
Further mechanistic validation can be achieved via Western blot analysis to detect the cleavage of apoptosis markers like PARP and Caspase-3, or changes in cell cycle regulatory proteins like p53 and p21.[4]
References
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Available at: [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Perin, N., et al. (2017). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR repository. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. Available at: [Link]
-
El-Messery, S. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available at: [Link]
-
El-Messery, S. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Vosooghi, M., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Avicenna Journal of Medical Biotechnology, 14(4), 287-295. Available at: [Link]
-
Begnini, K. R., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 91, 510-516. Available at: [Link]
-
Braczkowska, K., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(21), 7208. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. mdpi.com [mdpi.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support guide for the synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (C₇H₆ClN₃), a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This document, designed for researchers and synthetic chemists, provides an in-depth, experience-driven guide to its synthesis, offering solutions to common experimental challenges.
Synthesis Overview: The Phillips-Ladenburg Condensation Approach
The most reliable and widely adopted method for constructing the imidazo[4,5-b]pyridine core is through the condensation of a suitable diamine with a carboxylic acid or its derivative.[2][3] For the target molecule, this involves a two-step sequence starting from 2-amino-4-chloro-3-nitropyridine.
-
Step 1: Reduction of the Nitro Group. The synthesis begins with the selective reduction of the nitro group on 2-amino-4-chloro-3-nitropyridine to yield the crucial intermediate, 4-chloropyridine-2,3-diamine.[4]
-
Step 2: Imidazole Ring Formation. The resulting diamine undergoes a cyclocondensation reaction with acetic acid or a derivative, which acts as the source for the C2-methyl group and the imidazole ring, to yield the final product.
This well-established pathway provides a logical and efficient route to the target compound.
Sources
Technical Support Center: Optimizing the Synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A common and effective method is the condensation of a 4-chloro-2,3-diaminopyridine precursor with an acetic acid equivalent. This reaction, a variation of the Phillips-Ladenburg condensation, is a reliable way to form the imidazole ring.[1] Another powerful approach involves a one-pot, iron-mediated reduction of a nitro-substituted pyridine followed by cyclization.[2]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors. The most common culprits are impure starting materials, suboptimal reaction temperature, or inefficient water removal during the condensation step. It is also possible that side reactions are consuming your starting materials. A thorough analysis of your reaction conditions and purification process is necessary to pinpoint the exact cause.
Q3: I am observing the formation of a dark-colored, intractable tar in my reaction. What could be the reason?
Tar formation is often an indication of decomposition of starting materials or products, which can be caused by excessive heat. For imidazopyridine synthesis, especially when starting from nitro-substituted pyridines, careful temperature control is crucial to prevent degradation.[2]
Q4: How can I be sure that I have synthesized the correct product?
Product verification should always be performed using a combination of analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). You can compare your obtained spectra with reference data from commercial suppliers or literature reports. BLDpharm, for example, provides characterization data for this compound which can be a useful reference.[3]
Q5: What are the best practices for storing this compound?
As a solid, it is best to store this compound in a tightly sealed container in a cool, dry place, such as a refrigerator, to prevent degradation.
II. Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Guide 1: Low Product Yield
| Symptom | Potential Causes | Solutions |
| Low yield of this compound | 1. Impure Starting Materials: Purity of the diaminopyridine precursor is critical. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, leading to degradation. 4. Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. | 1. Purify Starting Materials: Recrystallize or chromatographically purify the 4-chloro-2,3-diaminopyridine starting material. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature incrementally. 3. Optimize Temperature: For iron-mediated reductions, a temperature around 85°C is often optimal to avoid degradation.[2] For the Phillips-Ladenburg condensation, temperatures can range from reflux in acetic acid to higher temperatures in polyphosphoric acid (PPA). 4. Remove Water: If running the reaction at high temperatures, a Dean-Stark trap can be employed. |
Guide 2: Formation of Impurities and Side Products
| Symptom | Potential Causes | Solutions |
| Presence of significant impurities alongside the desired product | 1. Incomplete Cyclization: The intermediate amide may not have fully cyclized. 2. N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation. 3. Regioisomer Formation: If using a substituted precursor, alkylation can occur on different nitrogen atoms. | 1. Drive the Cyclization: Increase the reaction temperature or switch to a higher-boiling solvent. The use of a dehydrating agent like polyphosphoric acid (PPA) can also promote cyclization. 2. Control Oxidants: If an oxidative step is involved, use a mild oxidizing agent and control the stoichiometry and temperature carefully. 3. Purification: Careful column chromatography is often required to separate regioisomers. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Iron-Mediated Reduction and Cyclization
This protocol is adapted from a general procedure for the synthesis of similar imidazo[4,5-b]pyridines.[2]
Step 1: Reaction Setup
-
To a sealed vial, add 4-chloro-3-nitropyridin-2-amine (1 equiv.).
-
Add acetic acid as the solvent.
-
Add iron powder (3-5 equiv.).
-
Add acetic anhydride (1.5-2 equiv.).
Step 2: Reaction
-
Stir the mixture at 85-95°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
IV. Visualizations
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Reaction Scheme
Caption: General synthesis of this compound.
V. References
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
Sources
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1086423-62-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the dedicated technical support guide for the purification of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your purification workflows and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound contains several impurities after synthesis. What is the best initial approach to purification?
A1: The optimal initial purification strategy depends on the physical state and purity of your crude material. A combination of techniques is often most effective.
-
For solid crude material: Start with recrystallization if you have a significant amount of the desired product. This can efficiently remove both more and less soluble impurities. The choice of solvent is critical. Due to the polar nature of the imidazopyridine core, consider solvents like ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.
-
For oily or highly impure material: Silica gel column chromatography is the recommended primary purification method. It offers high resolution for separating closely related impurities from the target compound.
A logical workflow for deciding the initial purification step is outlined below:
Stability and degradation of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the comprehensive technical guide for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation.
Foundational Understanding: Core Stability & Degradation Principles
This compound is a heterocyclic compound featuring a fused imidazopyridine core. This structure is analogous to purines, making it a valuable scaffold in medicinal chemistry.[1] However, the specific arrangement of heteroatoms and substituents imparts a unique chemical reactivity profile that must be understood to ensure experimental integrity. The imidazopyridine ring system is generally robust, but its stability can be compromised by environmental factors, particularly during synthesis and in solution.[2][3]
Key molecular features influencing stability include the electron-rich imidazole ring, the electron-withdrawing pyridine ring, and the chloro-substituent. The imidazole portion, in particular, can be susceptible to oxidation and photolytic degradation, while the entire fused system's stability can be influenced by pH due to the presence of basic nitrogen atoms.[4][5]
Below, we outline the most probable degradation pathways based on the chemical principles of the imidazopyridine scaffold and related heterocyclic systems. These pathways are critical for diagnosing unexpected results and developing stability-indicating analytical methods.
Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradants and understanding the intrinsic stability of a molecule.[6] The primary pathways to consider for this compound are hydrolysis, oxidation, and photolysis.
The imidazo[4,5-b]pyridine core is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation can be forced. The primary site of acid-catalyzed activation is the protonation of the pyridine nitrogen, which can make the ring system more susceptible to nucleophilic attack by water, although significant degradation typically requires harsh conditions (e.g., elevated temperatures).[4]
-
Acidic Conditions: Protonation of the pyridine nitrogen could potentially lead to ring-opening, though this is less common for the fused imidazole system compared to simpler pyridines.
-
Basic Conditions: While the carbamate moiety is a known site for basic hydrolysis in complex molecules like Daclatasvir, this compound lacks such a group.[5] The ring itself is relatively stable to base, but strong basic conditions coupled with heat could potentially lead to nucleophilic substitution of the chlorine atom, although this is generally unfavorable.
Oxidation is a significant potential degradation pathway, primarily targeting the electron-rich imidazole ring. Reagents like hydrogen peroxide (H₂O₂) can generate reactive oxygen species that attack the imidazole moiety.[5]
A likely oxidative degradation pathway involves the formation of N-oxides on either the pyridine or imidazole nitrogens, or oxidative cleavage of the imidazole ring. Based on studies of similar imidazole-containing compounds, oxidation can lead to a variety of degradation products.[5]
Caption: Predicted oxidative degradation workflow.
Imidazopyridine derivatives can be sensitive to light.[2] The imidazole moiety, in particular, is known to be susceptible to photodegradation in solution.[5] Exposure to UV or high-intensity light can generate radical species, leading to complex degradation pathways. This can result in the formation of various by-products through radical-mediated oxidation or rearrangement.
Caption: General workflow for photolytic degradation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.
Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What could be the cause?
A1: There are several possibilities:
-
Photodegradation: If your solution was prepared under bright ambient or fluorescent lighting, photodegradation could have occurred. The imidazopyridine core can be light-sensitive.[2][5] Solution: Prepare samples in amber vials or under low-light conditions. Wrap glassware in aluminum foil to protect it from light.
-
Oxidative Degradation: If your solvent was not degassed, dissolved oxygen could be causing slow oxidation of the imidazole ring. This is more likely if the solution has been sitting for some time, even at room temperature. Solution: Use freshly degassed, high-purity solvents. Consider blanketing the solution with an inert gas like nitrogen or argon if it will be stored or used over an extended period.
-
Contaminated Solvent/Glassware: Impurities in your solvent (e.g., peroxides in older ethers or aldehydes in methanol) or residue on your glassware can react with the compound. Solution: Use fresh, HPLC-grade solvents and ensure meticulous cleaning of all glassware.
Q2: The potency of my stock solution seems to decrease over time, even when stored in the dark at 4°C. Why?
A2: This suggests a slow degradation process that is not photolytically driven.
-
Slow Oxidation: Even at low temperatures, dissolved oxygen in the solvent can cause gradual oxidation. The refrigerator is not an inert atmosphere.[5] Solution: For long-term storage, prepare stock solutions in degassed solvent, aliquot into single-use vials, and blanket the headspace with nitrogen or argon before sealing and freezing (-20°C or -80°C).
-
Hydrolysis (pH-dependent): If your stock solution is prepared in a buffered or unbuffered aqueous solvent that is slightly acidic or basic, slow hydrolysis could occur over weeks. Solution: Assess the pH of your solvent. For maximum stability in aqueous solutions, aim for a neutral pH (6.5-7.5). If possible, store the compound as a solid or as a frozen stock solution in a non-reactive organic solvent like DMSO or DMF.
Q3: During a reaction at elevated temperatures, I'm getting a low yield and a complex mixture of by-products. Is my compound degrading?
A3: Yes, thermal degradation is a strong possibility. Studies on the synthesis of related imidazo[4,5-b]pyridines have shown that they can be sensitive to high temperatures. For instance, one synthesis required lowering the reaction temperature from 95°C to 85°C to prevent degradation.[3]
-
Mechanism: At high temperatures, the molecule can undergo various decomposition reactions, potentially involving the cleavage of the fused ring system.
-
Solution: Attempt the reaction at the lowest feasible temperature. If the reaction requires heat, perform a time-course study to find the optimal balance between reaction completion and degradation. Use a protecting gas (N₂ or Ar) to prevent concurrent oxidation at high temperatures.
Q4: My analytical results are inconsistent between experiments. How can I ensure reproducibility?
A4: Inconsistency often points to uncontrolled variables affecting compound stability.
-
Standardize Solution Preparation: Create a strict, documented protocol for preparing solutions. Specify the solvent grade, use of amber vials, time allowed between preparation and use, and storage conditions.
-
Control Environmental Factors: Be mindful of the light intensity in the lab and the temperature of your solutions. Do not leave solutions on the benchtop for extended periods.
-
Perform System Suitability Tests: Before each analytical run, inject a standard to ensure your analytical system (e.g., HPLC) is performing correctly. This helps differentiate between compound instability and instrument variability.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: For long-term stability, store the solid compound in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C), protected from light and moisture.
Q: What is the best solvent for preparing stock solutions?
A: Anhydrous DMSO or DMF are excellent choices for creating concentrated stock solutions for long-term storage due to their non-reactive nature. For aqueous experimental buffers, prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use to minimize the compound's exposure to the aqueous environment.
Q: Is this compound sensitive to pH?
A: Yes, the imidazopyridine scaffold contains basic nitrogens and can be protonated under acidic conditions.[4] This can alter its solubility, reactivity, and stability. It is best to control the pH of your experiments, especially if working in aqueous solutions. Extreme pH values (e.g., <3 or >9) combined with heat should be avoided.
Q: How can I confirm if degradation has occurred?
A: The most reliable method is to use a stability-indicating analytical technique like HPLC or LC-MS. Compare the chromatogram of a stressed sample (e.g., heated, exposed to light) to that of a freshly prepared, protected sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Recommended Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading the compound to identify potential degradants and establish a stability-indicating method.[6][7]
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. At timed intervals (e.g., 2, 8, 24, 48h), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24-48 hours. At timed intervals, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours. At timed intervals, take an aliquot and dilute for analysis.
-
Thermal Degradation: Place a tightly sealed vial of the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours. Analyze both the solid (after dissolving) and the solution.
-
Photolytic Degradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both solutions.
-
Analysis: Analyze all samples by a suitable HPLC-UV or LC-MS method. Aim for 10-30% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.
Protocol: Generic Stability-Indicating RP-HPLC Method
This serves as a starting point for developing a validated method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (or PDA detector scanning 200-400 nm).
-
Injection Volume: 10 µL.
This gradient method should be capable of separating the relatively nonpolar parent compound from potentially more polar degradation products (e.g., from oxidation or ring-opening).
References
A complete list of all sources cited will be generated at the end of the final response.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. ijrpc.com [ijrpc.com]
Technical Support Center: Overcoming Resistance to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address cellular resistance to this compound. Our goal is to provide you with the scientific rationale and practical methodologies needed to diagnose, understand, and potentially overcome resistance in your experimental models.
While the precise molecular target of this compound in mammalian cells is a subject of ongoing research, compounds of the imidazopyridine class have demonstrated a range of biological activities, including cytotoxic effects on cancer cells and, in some contexts, interference with cellular metabolism.[1][2][3] This guide is built upon well-established principles of acquired drug resistance that are broadly applicable to novel therapeutic compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have when encountering resistance.
Q1: My cells, which were initially sensitive, now require a much higher concentration of this compound to achieve the same cytotoxic effect. How do I confirm and quantify this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value is the standard confirmation of acquired resistance.[4]
The Resistance Index (RI) is calculated to quantify this change: RI = IC50 of Resistant Cells / IC50 of Parental Cells
An RI value significantly greater than 1 confirms resistance; for example, an RI ≥ 5 is often considered a successful generation of a resistant line.[5] We recommend performing a cell viability assay, such as the MTT or resazurin assay, using a logarithmic serial dilution of the compound to generate a full dose-response curve.[6][7]
Q2: What are the most common biological mechanisms that could be driving resistance to a novel compound like this?
A2: Acquired drug resistance is a complex phenomenon, but three primary mechanisms are frequently responsible, particularly in in-vitro models[8][9]:
-
Increased Drug Efflux: Cells can upregulate transmembrane pumps, known as ATP-binding cassette (ABC) transporters, which actively eject the compound from the cytoplasm, preventing it from reaching its target.[10][[“]][12] This is one of the most common mechanisms of multi-drug resistance (MDR).
-
Activation of Bypass Signaling Pathways: Cells may activate alternative pro-survival and proliferative signaling pathways to compensate for the inhibitory effect of the compound.[13] A prominent example is the hyperactivation of the PI3K/Akt/mTOR pathway, which promotes cell survival and can render the initial therapeutic mechanism ineffective.[14][15]
-
Target Alteration or Overexpression: The direct molecular target of the compound could become mutated, preventing the compound from binding effectively. Alternatively, the cell may significantly overexpress the target protein, requiring a much higher drug concentration to achieve inhibition.[9][16]
Q3: Is it possible that my resistant cells are now resistant to other, structurally unrelated drugs?
A3: Yes, this is a distinct possibility and a classic indicator of a specific resistance mechanism. If your cells have developed resistance via the upregulation of broad-specificity efflux pumps like P-glycoprotein (P-gp/MDR1/ABCB1), they will likely be cross-resistant to a wide range of other compounds that are substrates of that pump (e.g., paclitaxel, doxorubicin).[17] Testing the sensitivity of your resistant line to other known MDR substrate drugs can be a powerful and quick diagnostic step.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, Q&A-based guides for investigating and addressing specific resistance scenarios.
Scenario 1: Rapid Onset or Broad-Spectrum Resistance Detected
Question: My cells developed resistance relatively quickly, and I've noticed they are also less sensitive to a completely different class of inhibitor. Could this be due to drug pumps?
Answer: This clinical picture strongly suggests the involvement of ABC transporter-mediated drug efflux. These pumps use ATP to expel a wide variety of structurally diverse compounds, making them a primary cause of multi-drug resistance (MDR).[[“]][12] The most common culprits in cancer cell lines are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[18]
Diagnostic Workflow & Solution:
The key to diagnosing and overcoming this mechanism is to inhibit the efflux pump's activity. If co-administration of an efflux pump inhibitor (EPI) with this compound restores sensitivity in your resistant cells, you have identified the mechanism.
Step 1: Confirm Upregulation of Efflux Pump Proteins. Use Western blotting to compare the protein expression levels of major ABC transporters (P-gp, MRP1, BCRP) in your parental (sensitive) vs. resistant cell lysates. A significant increase in one or more of these proteins in the resistant line is strong evidence.
Step 2: Perform a Chemical Inhibition Assay. This is the functional confirmation. You will re-run the IC50 determination in your resistant cells, but this time in the presence of a sub-toxic concentration of a known EPI. Verapamil and Tariquidar are commonly used P-gp inhibitors.[9][19] A significant drop in the IC50 value (i.e., re-sensitization) in the presence of the EPI confirms pump-mediated resistance.
Experimental Protocol: Efflux Pump Inhibition Assay
This protocol outlines how to test if an EPI can re-sensitize resistant cells.
-
Cell Seeding: Seed your resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
EPI Pre-treatment: Add a fixed, non-toxic concentration of an EPI (e.g., 5 µM Verapamil) to the appropriate wells. Incubate for 1-2 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells already containing the EPI. Include control wells with the compound alone, the EPI alone, and untreated cells.
-
Incubation: Incubate for 48-72 hours, consistent with your standard viability assay.
-
Viability Assessment: Use an MTT or similar viability assay to determine cell survival.[6]
-
Data Analysis: Calculate and compare the IC50 value of your compound with and without the EPI. A significant fold-decrease in IC50 indicates successful re-sensitization.
Data Interpretation Table
| Cell Line | Treatment | Expected IC50 of this compound | Interpretation |
| Parental | Compound Alone | ~1 µM (Baseline) | Baseline sensitivity |
| Resistant | Compound Alone | >25 µM (RI > 25) | Confirmed resistance |
| Resistant | Compound + EPI | ~2 µM | Resistance is mediated by the targeted efflux pump |
| Resistant | Compound + EPI | >25 µM | Resistance is likely due to a different mechanism |
Visualization: Efflux Pump Mechanism
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.
Scenario 2: Gradual Resistance and Maintained Target Inhibition
Question: Resistance developed over several months of continuous culture. When I analyze the primary downstream marker of my compound's pathway, it still shows inhibition, yet the cells are proliferating. What is happening?
Answer: This scenario is a hallmark of bypass pathway activation . The cells have adapted to the compound's primary inhibitory pressure by upregulating a parallel signaling cascade that promotes survival and proliferation, effectively creating a detour around the blocked pathway.[13] Given that many cytotoxic agents ultimately trigger apoptosis, a common bypass mechanism involves the hyperactivation of pro-survival pathways like PI3K/Akt/mTOR.[14][20][21]
Diagnostic Workflow & Solution:
The strategy here is to identify the activated bypass pathway. Once identified, a combination therapy approach, using your primary compound plus an inhibitor of the bypass pathway, can restore cell death.
Step 1: Screen for Activated Signaling Pathways. The most efficient way to get a broad overview of signaling changes is to use a phospho-kinase antibody array .[22] These arrays allow you to simultaneously assess the phosphorylation (and thus activation) status of dozens of key kinases in lysates from your parental and resistant cells. Look for kinases or entire pathways (e.g., Akt, mTOR, ERK) that are significantly more phosphorylated in the resistant line.
Step 2: Validate Candidate Pathways. Once you have candidates from the array, validate them using traditional Western blotting with phospho-specific antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-S6 Ribosomal Protein). This confirms the array results and provides more quantitative data.
Step 3: Test Combination Therapy. Based on your validated bypass pathway, select a known inhibitor for a key node in that pathway (e.g., a PI3K inhibitor like Alpelisib or an Akt inhibitor like Capivasertib). Test this inhibitor in combination with this compound on your resistant cells. A synergistic effect, where the combination is significantly more effective than either agent alone, confirms the bypass mechanism and provides a path forward.
Experimental Protocol: Phospho-Kinase Array Workflow
-
Cell Culture & Lysis: Culture parental and resistant cells to ~80% confluency. Treat both with an effective concentration of this compound for a short duration (e.g., 2-6 hours) to ensure the primary pathway is engaged. Harvest and lyse the cells using the specialized lysis buffer provided with the array kit.[22]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Array Incubation: Dilute the lysates and incubate them with the phospho-kinase array membranes overnight, as per the manufacturer's protocol. The spotted capture antibodies will bind their specific kinase targets from the lysate.
-
Detection: Wash the membranes and incubate with a cocktail of biotinylated detection antibodies, followed by streptavidin-HRP and chemiluminescent reagents.
-
Imaging & Analysis: Image the membranes using a chemiluminescence imager. Quantify the spot densities and compare the phosphorylation levels of each kinase between the parental and resistant cell lysates to identify upregulated pathways.
Visualization: Bypass Pathway Activation
Caption: Activation of a bypass signaling pathway (e.g., PI3K/Akt) to overcome drug-induced inhibition.
Part 3: General Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol provides a framework for assessing cell viability to determine the IC50 value of a compound.[6]
-
Cell Seeding: In a 96-well flat-bottom plate, seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical 8-point dilution series might range from 200 µM to 0.01 µM (2X final concentration).
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Include wells for "untreated" (medium alone) and "blank" (medium, no cells) controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Readout: Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculation: After subtracting the blank, normalize the data to the untreated control (as 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50.[7][23]
Protocol: Western Blot for Protein Expression
This protocol is for analyzing the expression levels of specific proteins (e.g., ABC transporters, signaling kinases).[24][25][26]
-
Lysate Preparation: Culture parental and resistant cells and treat as required. Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis (SDS-PAGE): Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression between samples.
References
-
Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219-234. [Link]
-
Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Molecules, 19(3), 3474-3506. [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372-383. [Link]
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452-464. [Link]
-
MDPI. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]
-
City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. [Link]
-
Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. [Link]
-
Allied Academies. (2023). Overcoming cancer drug resistance: Current approaches and future perspectives. Allied Academies. [Link]
-
Wong, E. W., Reddy, S. A. G., Garcia, J. R., & McCubrey, J. (2006). Role of the PI3K/Akt pathway in promoting drug resistance of human pancreatic cells. Cancer Research, 66(8 Supplement), 1001-1001. [Link]
-
Rascio, F., Spadaccino, F., Rocchetti, M. T., Castellano, G., Stallone, G., & Netti, G. S. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]
-
Liu, R., Chen, Y., Liu, G., Li, C., Song, Y., Cao, Z., ... & Shen, J. (2020). PI3K/AKT/mTOR signaling as a potential target for treatment of head and neck squamous cell carcinoma. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]
-
Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calenic, B. (2021). PI3K/AKT/mTOR Signaling Pathway in Head and Neck Cancer: From Biological Landscape to Clinical Impact. International Journal of Molecular Sciences, 22(15), 8233. [Link]
-
Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International journal of molecular sciences, 21(9), 3233. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
R&D Systems. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. YouTube. [Link]
-
Bio-Techne. (n.d.). Proteome Profiler Human Phospho-Kinase Array Kit (ARY003C). Bio-Techne. [Link]
-
Murugesan, S., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(7), e00305-18. [Link]
-
National Center for Biotechnology Information. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. PubMed. [Link]
-
American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
-
Full Moon BioSystems. (n.d.). Tyrosine Kinase Adaptor Phospho Antibody Array. Full Moon BioSystems. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]
-
National Center for Biotechnology Information. (2024). Co-development of efflux pump inhibitors with antibiotics on targeting structural and mutational aspects of AcrB subunit. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Procell. (2024). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
-
GARDP. (2021). Efflux inhibitors: A strategy to tackle multidrug resistance. YouTube. [Link]
-
ResearchGate. (2014). Maintaining drug-resistant cell lines in cell culture. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). Influence of efflux pump inhibitors on the multidrug resistance of Helicobacter pylori. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. PubMed Central. [Link]
-
MDPI. (2022). Treating Extensively Drug-Resistant Acinetobacter baumannii: Considerations for Host Characteristics and Type of Infections. MDPI. [Link]
-
National Center for Biotechnology Information. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
Sources
- 1. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. atcc.org [atcc.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. international-biopharma.com [international-biopharma.com]
- 17. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. Influence of efflux pump inhibitors on the multidrug resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cancers | Free Full-Text | The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a robust process, but like any multi-step synthesis, it requires careful attention to detail to achieve high yields. The most common and reliable synthetic route is a two-step process starting from the commercially available 4-chloro-3-nitropyridin-2-amine. This process involves:
-
Reduction of the nitro group: The nitro group of the starting material is reduced to an amine to form the key intermediate, 4-chloro-pyridine-2,3-diamine.
-
Cyclization: The resulting diamine undergoes a cyclocondensation reaction with an acetic acid equivalent to form the final imidazo[4,5-b]pyridine ring system.
This guide will break down each stage of the synthesis, providing detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section.
Visualizing the Workflow
To provide a clear overview of the synthetic pathway, the following diagram illustrates the key transformations.
Caption: Synthetic pathway for this compound.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.
Step 1: Reduction of 4-Chloro-3-nitropyridin-2-amine
Q1: My reduction of the nitro group is incomplete. How can I improve the conversion to 4-chloro-pyridine-2,3-diamine?
A1: Incomplete reduction is a common issue that can significantly impact your overall yield. Here are several factors to consider and troubleshoot:
-
Choice and Quality of Reducing Agent:
-
Iron (Fe) in Acetic Acid (AcOH): This is a widely used and effective method.[1] Ensure you are using a fine powder of iron for maximum surface area. The quality of the iron can also vary; use a freshly opened container of a reputable grade.
-
Zinc (Zn) in Hydrochloric Acid (HCl): Another effective method, but the reaction can be vigorous. Add the acid portionwise to control the exotherm.[1]
-
Tin(II) Chloride (SnCl₂): This reagent can also be used for the reduction of nitro groups in similar systems.[1]
-
-
Reaction Temperature:
-
For the Fe/AcOH system, the reaction is often heated. A temperature range of 80-100 °C is typically effective. If the reaction is sluggish at a lower temperature, gradually increasing the heat can improve the rate of conversion. However, be cautious of potential side reactions at excessively high temperatures.
-
-
Reaction Time:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (4-chloro-3-nitropyridin-2-amine) and the appearance of the more polar diamine product will indicate the reaction's progress. Incomplete reactions may simply require a longer reaction time.
-
-
Stoichiometry of the Reducing Agent:
-
Ensure you are using a sufficient excess of the reducing agent. For iron, a 3-5 fold molar excess is common. If you suspect your reducing agent is partially oxidized, you may need to increase the equivalents used.
-
Q2: I am observing the formation of side products during the reduction. What are they and how can I avoid them?
A2: Side product formation during the reduction can complicate purification and lower the yield of the desired diamine.
-
Over-reduction: While less common for nitro group reduction to an amine, aggressive reducing conditions could potentially lead to dehalogenation (loss of the chloro group). Using a milder reducing agent or controlling the reaction temperature can mitigate this.
-
Incomplete Reaction: The most common "side product" is unreacted starting material. As discussed in Q1, optimizing the reaction conditions is key to minimizing this.
-
Instability of the Diamine: 4-chloro-pyridine-2,3-diamine can be unstable and susceptible to oxidation, especially when exposed to air for extended periods. It is often recommended to use the crude diamine directly in the next cyclization step without extensive purification or storage.[1]
Step 2: Cyclization to this compound
Q3: My cyclization reaction is giving a low yield of the final product. What are the critical parameters to optimize?
A3: The cyclization step, often a Phillips condensation, is critical for forming the desired imidazole ring.[1] Low yields can often be traced back to several factors:
-
Choice of Cyclizing Agent:
-
Acetic Anhydride: This is a highly effective reagent for this transformation as it acts as both the source of the acetyl group and a dehydrating agent.
-
Acetic Acid: Glacial acetic acid can also be used, often at reflux temperatures. The reaction may be slower compared to using acetic anhydride. Polyphosphoric acid (PPA) can be used as a dehydrating agent when using carboxylic acids.[1]
-
-
Reaction Temperature and Time:
-
When using acetic anhydride, the reaction is typically heated. Refluxing in acetic anhydride is a common procedure.
-
With acetic acid, higher temperatures and longer reaction times are generally required. Again, monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent degradation of the product.
-
-
Purity of the Starting Diamine:
-
Impurities from the reduction step can interfere with the cyclization. If you are isolating the diamine before cyclization, ensure it is as pure as possible. However, as mentioned, a one-pot procedure where the crude diamine is used directly is often preferred to minimize degradation of the unstable diamine.
-
Q4: I am observing the formation of an intermediate that is not the final product. What could it be?
A4: A common intermediate in this reaction is the mono-acetylated diamine, 4-chloro-N2-acetyl-pyridine-2,3-diamine. This occurs when one of the amino groups is acetylated, but the subsequent intramolecular cyclization and dehydration to form the imidazole ring has not yet occurred.
-
To promote the cyclization of this intermediate:
-
Increase the reaction temperature: Higher temperatures provide the activation energy needed for the cyclization.
-
Increase the reaction time: Allow more time for the reaction to go to completion.
-
Ensure anhydrous conditions: Water can inhibit the dehydration step of the cyclization. If using acetic acid, a dehydrating agent like PPA can be beneficial. When using acetic anhydride, ensure it is of high purity and not hydrolyzed.
-
Purification
Q5: I am having difficulty purifying the final product. What are the recommended methods?
A5: Proper purification is essential to obtain this compound of high purity.
-
Column Chromatography: This is a very effective method for purifying the product.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A gradient elution, starting with a lower polarity and gradually increasing the polarity, can provide good separation of the product from less polar impurities and more polar baseline impurities. A common starting point is a 10-20% ethyl acetate in hexanes mixture.[2]
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Ethanol or a mixture of ethanol and water can be a good starting point to try for recrystallization.[3]
-
-
Common Impurities to Remove:
-
Unreacted Diamine: Being more polar, it will typically have a lower Rf on TLC and can be separated by column chromatography.
-
Mono-acetylated Intermediate: This is also more polar than the final product and can be separated by column chromatography.
-
Polymeric Materials: These will often remain at the baseline of the TLC plate and are easily removed by column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I perform the reduction and cyclization in a one-pot procedure?
A1: Yes, a one-pot procedure is not only possible but often recommended.[2] After the reduction of the nitro group is complete (as determined by TLC), the reaction mixture can be filtered to remove the solid reducing agent (e.g., iron filings), and the filtrate containing the crude diamine can be directly treated with the cyclizing agent (e.g., acetic anhydride) and heated to effect the cyclization. This approach minimizes the handling and potential degradation of the unstable diamine intermediate.
Q2: What are the expected appearances of the starting material, intermediate, and product?
A2:
-
4-Chloro-3-nitropyridin-2-amine: Typically a yellow or orange solid.
-
4-Chloro-pyridine-2,3-diamine: Often a darker, sometimes purplish or brown solid. It can be prone to discoloration upon exposure to air.
-
This compound: Usually an off-white to light brown solid.
Q3: How can I effectively monitor the progress of the reactions by TLC?
A3:
-
Reduction Step: Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting nitro compound will be less polar (higher Rf) than the resulting diamine (lower Rf). The disappearance of the starting material spot is a good indicator of reaction completion.
-
Cyclization Step: Use a similar mobile phase. The diamine intermediate is very polar and will have a low Rf. The mono-acetylated intermediate will be less polar than the diamine, and the final product, being less polar than both intermediates, will have the highest Rf.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The reduction reaction, especially with Zn/HCl, can be exothermic and produce hydrogen gas. Ensure proper temperature control and adequate ventilation.
-
Acetic anhydride is corrosive and a lachrymator. Handle it with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: What is the role of the tautomerism in the final product?
A5: The final product, this compound, can exist in tautomeric forms due to the proton on the imidazole ring. The "3H" designation indicates the position of the proton. In solution, there can be an equilibrium between different tautomers. This is an inherent characteristic of this class of compounds and does not typically affect its properties in subsequent reactions or biological assays.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Reduction of 4-Chloro-3-nitropyridin-2-amine
-
To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 eq) in glacial acetic acid, add iron powder (3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with additional ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-pyridine-2,3-diamine. It is advisable to proceed directly to the next step.
Step B: Cyclization to this compound
-
Dissolve the crude 4-chloro-pyridine-2,3-diamine (1.0 eq) in acetic anhydride.
-
Heat the reaction mixture to reflux and monitor by TLC until the intermediate is consumed and the product is formed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: One-Pot Synthesis
-
Follow Step A of Protocol 1.
-
After filtering the reaction mixture to remove the iron salts, concentrate the filtrate containing the crude diamine under reduced pressure to remove the bulk of the acetic acid.
-
To the residue, add acetic anhydride and proceed with Step B of Protocol 1.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 4-Chloro-3-nitropyridin-2-amine | C₅H₄ClN₃O₂ | 173.56 | Yellow to orange solid |
| 4-Chloro-pyridine-2,3-diamine | C₅H₅ClN₄ | 144.57 | Dark solid |
| This compound | C₇H₆ClN₃ | 167.60 | Off-white to light brown solid |
References
- Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry.
- Method for synthesizing 4-chloro-pyridine.
- Process for the synthesis of diaminopyridine and related compounds.
- Method for synthesizing 4-chloro-pyridine.
- [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines.
- Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Preparation method of 2-chloro-4-aminopyridine.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evalu
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. PubMed.
- Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Content variability of active drug substance in compounded oral 3,4-diaminopyridine products.
- Anhydride Activation by 4-Dialkylaminopyridines and Analogs (n → π*).
- troubleshooting low yields in Knoevenagel condens
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
- Tf2O-Mediated Cyclization of α-Acyl-β-(2-aminopyridinyl)acrylamides: Access to N-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-imines.
- 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine. Smolecule.
- PHILLIPS CONDENSATION REACTION | EXPLAN
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
Common pitfalls in 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine experiments
Welcome to the technical support resource for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning and field-tested insights necessary to anticipate and resolve common experimental challenges. This document is structured to help you navigate the entire experimental workflow, from synthesis to biological evaluation, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling and properties of this compound.
Q1: How should I properly store this compound to ensure long-term stability? A1: this compound should be stored in a cool, dry place, ideally at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The imidazopyridine core can be susceptible to slow oxidation and hydration over time, especially if exposed to light and air. The hydrochloride salt form, if available, may exhibit greater long-term stability as a solid.
Q2: What are the general solubility characteristics of this compound? A2: As a neutral solid, it typically exhibits good solubility in polar aprotic solvents like DMSO, DMF, and NMP, as well as chlorinated solvents like dichloromethane (DCM) and chloroform.[2] It has moderate solubility in alcohols like methanol and ethanol but is poorly soluble in water and nonpolar solvents such as hexanes. For biological assays requiring aqueous buffers, preparing a concentrated stock solution in DMSO is the standard approach. Be mindful of the final DMSO concentration in your assay, as it can impact biological outcomes.
Q3: My ¹H NMR spectrum shows broad peaks or more peaks than expected. What is the cause? A3: This is a classic issue with N-H containing imidazopyridines and is almost certainly due to the presence of tautomers. The proton on the imidazole ring can reside on either nitrogen atom (N1 or N3), leading to two distinct tautomeric forms in equilibrium. This dynamic exchange can cause peak broadening, particularly for the N-H proton and adjacent aromatic protons. In some cases, you may see two distinct sets of signals if the exchange is slow on the NMR timescale.[3] Lowering the temperature during NMR acquisition can sometimes resolve the individual tautomers.
Q4: Is the chloro-substituent reactive? Can it participate in side reactions? A4: The chlorine at the 7-position is on an electron-rich pyridine ring, making it generally unreactive toward standard nucleophilic aromatic substitution (SNAr) conditions unless a strongly activating group is present elsewhere on the ring. However, under harsh conditions (high temperature, strong base) or during metal-catalyzed cross-coupling reactions intended for other positions, you may observe side-products arising from its displacement. It is significantly less reactive than, for example, a chlorine at the 2- or 4-position of a pyridine ring.[4]
Section 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for multi-step experimental workflows involving this compound.
Synthesis & Purification Pitfalls
The synthesis of the imidazo[4,5-b]pyridine core is a critical first step where many challenges can arise. A common route involves the reductive cyclization of a nitropyridine precursor.
Caption: General experimental workflow for synthesis and use.
Problem: Low or no yield during the final cyclization step.
-
Potential Cause 1: Incomplete Reduction. The reduction of the nitro group to the amine is essential for the subsequent cyclization. If this step is incomplete, the starting nitro-amine will not cyclize. Iron in acetic acid is a common method, but the quality of the iron powder and reaction time are critical.[3]
-
Troubleshooting:
-
Monitor by TLC/LC-MS: Before proceeding to cyclization, confirm the complete disappearance of the nitro-amine starting material.
-
Activate Reductant: If using iron, consider pre-washing with dilute HCl to remove surface oxides. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons (like sulfur-containing compounds).
-
Alternative Reductants: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are effective alternatives.
-
-
-
Potential Cause 2: Degradation of the Diamine Intermediate. Pyridine-2,3-diamines are notoriously unstable and prone to oxidative degradation, often turning dark purple or black upon exposure to air.[5]
-
Troubleshooting:
-
Perform a One-Pot Reaction: Whenever possible, avoid isolating the diamine. A tandem or one-pot procedure where the reduction is followed immediately by the addition of the cyclizing agent is superior.[5]
-
Inert Atmosphere: If isolation is necessary, work quickly and under a robust inert atmosphere (argon or nitrogen) at all times.
-
Control Temperature: Avoid excessive heat during the reduction step, as this can accelerate degradation. A decrease in temperature from 95 °C to 85 °C has been shown to be essential to avoid degradation in similar systems.[3]
-
-
Problem: Difficulty purifying the final product by column chromatography.
-
Potential Cause: Strong Adsorption to Silica Gel. The two basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.
-
Troubleshooting:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar systems) is sufficient to cap the acidic sites on the silica and achieve sharp, symmetrical peaks.
-
Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography (C18) if the compound has sufficient hydrophobic character.[3]
-
Solvent System Selection: A common starting point for imidazopyridines is a gradient of ethyl acetate in hexanes. If the compound is more polar, switching to a dichloromethane/methanol gradient is effective.[6]
-
-
| Parameter | Recommended Conditions for Chromatography | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Adjust polarity based on TLC analysis. |
| Additive | 0.5 - 1% Triethylamine (NEt₃) | Neutralizes acidic silanol groups to prevent peak tailing. |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain | The aromatic system is UV-active; the imidazole can be oxidized by KMnO₄. |
Downstream Reactions: N-Arylation Pitfalls
A primary use of this scaffold is as a building block, often involving N-arylation of the imidazole ring to generate libraries of potential drug candidates. This step is frequently plagued by issues of reactivity and selectivity.
Problem: No or low conversion in my copper- or palladium-catalyzed N-arylation reaction.
Caption: Troubleshooting flowchart for low N-arylation yield.
-
Potential Cause 1: Catalyst Inhibition. Imidazoles, including this scaffold, are excellent ligands for transition metals. The starting material can act as a ligand, competing with the intended phosphine or diamine ligand and preventing the formation of the active catalytic species. This is a well-documented phenomenon.[7]
-
Troubleshooting:
-
Pre-activation of the Catalyst: A highly effective strategy is to pre-form the active catalyst. Stir the palladium or copper source (e.g., Pd₂(dba)₃) with the ligand (e.g., Xantphos) in the reaction solvent for 15-30 minutes before adding the imidazopyridine substrate and base.[7] This allows the active Pd(0)-ligand complex to form without interference.
-
Increase Ligand Stoichiometry: Using a higher ligand-to-metal ratio can sometimes overcome the competitive binding from the substrate.
-
Choice of Ligand: For copper-catalyzed reactions (Ullmann coupling), ligands like 1,10-phenanthroline or specific amino acids can be crucial for success.[4][8]
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base is critical. It must be strong enough to deprotonate the imidazole N-H but not so nucleophilic that it reacts with the aryl halide.
-
Troubleshooting:
-
Base Selection: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard, effective choices. Stronger bases like sodium tert-butoxide (NaOtBu) are often used in palladium catalysis but can cause side reactions if the aryl halide is sensitive.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or dioxane are typically used. Ensure they are anhydrous, as water can hydrolyze the catalyst and reactants.
-
-
Biological Assay Pitfalls
Problem: My compound precipitates out of the aqueous assay buffer during the experiment.
-
Potential Cause: Exceeding Thermodynamic Solubility. While a compound may appear dissolved in a 10 mM DMSO stock, diluting it into an aqueous buffer can cause its concentration to exceed its aqueous solubility limit, leading to precipitation. This is a very common source of non-reproducible or artifactual biological data.
-
Troubleshooting:
-
Determine Kinetic Solubility: Before running a full assay, perform a simple solubility test. Add your DMSO stock to the assay buffer at various final concentrations (e.g., 100 µM, 50 µM, 10 µM) and visually inspect for precipitation or turbidity over time.
-
Use Additives: In some cases, non-ionic surfactants (e.g., Tween-80) or cyclodextrins can be included in the buffer to increase compound solubility, but their compatibility with the assay must be verified first.
-
pH Adjustment: As a basic compound, its solubility may increase at a lower pH where it becomes protonated. Check if your assay can tolerate a slight decrease in buffer pH.
-
-
Problem: I'm observing high cytotoxicity or non-specific activity in my cellular assay.
-
Potential Cause: Mitochondrial Uncoupling. Imidazo[4,5-b]pyridine derivatives have been identified as a class of mitochondrial uncouplers.[3] This activity disrupts the proton gradient across the mitochondrial membrane, leading to broad cellular effects, including cytotoxicity, that may not be related to your intended target.
-
Troubleshooting:
-
Run Counter-screens: Assess the compound's effect on cellular respiration, for example, using a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). A significant increase in OCR upon compound addition is a hallmark of mitochondrial uncoupling.[3]
-
Control for Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound begins to kill the cells. Ensure your primary assay concentrations are well below this cytotoxic threshold.
-
Structural Modification: If uncoupling is a confirmed off-target effect, medicinal chemistry efforts may be required. Structure-activity relationship (SAR) studies have shown that modifications at the 2-position (e.g., replacing trifluoromethyl with methyl) can significantly impact this activity.[3]
-
-
References
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024).
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
- 7-Chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine. ChemScene.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine. Smolecule.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2003). The Journal of Organic Chemistry.
- Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020). Asian Journal of Chemistry.
- Synthesis of substituted N-heterocycles by N-aryl
- N-Arylation of imidazole with chloro-and fluoroarenes.
- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2015).
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- 7-Chloro-3H-imidazo[4,5-b]pyridine. Sigma-Aldrich.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2013). Acta Pharmaceutica.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2012). PMC.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Methyl 7-chloro-3h-imidazo[4,5-b]pyridine-2-carboxyl
- methyl 7-chloro-3-methyl-imidazo[4,5-b]pyridine-2-carboxyl
- This compound. Chemoval.
- This compound. MySkinRecipes.
- 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. PubChem.
- 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-(trifluoromethyl). ChemicalBook.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
Sources
- 1. This compound [myskinrecipes.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Optimizing 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine for Enhanced Efficacy
Welcome to the technical support center for the modification and optimization of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising scaffold. Here, we address common challenges and frequently asked questions encountered during the derivatization of this molecule to achieve superior biological efficacy. Our approach is rooted in established scientific principles and practical, field-tested insights to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound scaffold in drug discovery?
The this compound core is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Its derivatives have shown significant potential as inhibitors of various kinases, including Aurora kinases and FLT3, which are implicated in cancer.[3][4][5] The imidazo[4,5-b]pyridine ring system serves as an excellent bioisostere for purines, offering a versatile platform for developing targeted therapies.[6][7]
Q2: What are the key reactive sites on the this compound core for modification?
The primary sites for modification on the this compound scaffold are the C7-chloro group, the C2-methyl group, and the imidazole nitrogen (N3).
-
C7-Position: The chlorine atom at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to explore the solvent-exposed region of target binding sites.
-
C2-Position: The methyl group at the C2 position can be functionalized, for instance, by condensation with aldehydes. Alternatively, the core can be synthesized with different substituents at this position from the outset.
-
N3-Position: The imidazole nitrogen can be alkylated, though this can sometimes lead to a mixture of regioisomers. Protecting group strategies can be employed for selective functionalization.[2]
Caption: General workflow for a Suzuki coupling reaction at the C7 position.
Issue 2: Poor selectivity in N-alkylation of the imidazole ring.
Background: Alkylation of the imidazole nitrogen in the 3H-imidazo[4,5-b]pyridine core can lead to a mixture of N1 and N3 isomers, complicating purification and reducing the yield of the desired product. [2] Troubleshooting Steps:
-
Protecting Group Strategy: To achieve regioselective alkylation, consider using a protecting group. For instance, a Boc group can be introduced onto one of the imidazole nitrogens, directing alkylation to the other.
-
Choice of Base and Solvent: The reaction conditions can influence the regioselectivity. A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF often favors a specific isomer. Experimenting with different base/solvent combinations is recommended.
-
Steric Hindrance: Introducing a bulky substituent at a neighboring position can sterically hinder alkylation at one of the nitrogens, thereby improving the selectivity for the other.
Issue 3: Difficulty in achieving desired potency against the target kinase.
Background: While the imidazo[4,5-b]pyridine scaffold is a good starting point, achieving high potency often requires iterative optimization of the substituents.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes key SAR findings from the literature for imidazo[4,5-b]pyridine-based kinase inhibitors, primarily targeting Aurora kinases.
| Position of Modification | General Observation | Example Substituent for Improved Potency | Reference |
| C2 | Small, heterocyclic groups are often well-tolerated and can enhance potency. | 1,3-dimethyl-1H-pyrazol-4-yl | [3] |
| C6 | Introduction of a halogen, such as chlorine, can improve potency. | Chloro | [3] |
| C7 | Bulky, lipophilic groups, often containing a basic nitrogen, can significantly increase potency by occupying a hydrophobic pocket. | 4-(4-chlorobenzyl)piperazin-1-yl | [3][4] |
Strategies for Efficacy Enhancement:
-
Targeting the Hinge Region: The N4 of the pyridine and the N3 of the imidazole are crucial for hydrogen bonding to the hinge region of the kinase. Modifications that maintain these interactions are essential. [3]2. Exploring the Solvent-Front: The C7 position typically points towards the solvent-exposed region. Introducing larger, more complex substituents here can pick up additional interactions and improve selectivity.
-
Modulating Physicochemical Properties: Pay close attention to properties like lipophilicity (LogP) and aqueous solubility. Highly lipophilic compounds may have good potency but poor pharmacokinetic profiles. Introducing polar groups can help to optimize these properties.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-7-chloro-3H-imidazo[4,5-b]pyridines
This protocol is adapted from methodologies described for the synthesis of similar imidazo[4,5-b]pyridine derivatives. [2][3] Materials:
-
2-Amino-4-chloro-3-nitropyridine
-
Appropriate aldehyde (R-CHO)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure:
-
To a solution of 2-amino-4-chloro-3-nitropyridine (1.0 eq.) in ethanol, add the desired aldehyde (1.1 eq.).
-
Heat the mixture to a gentle reflux.
-
Slowly add a freshly prepared aqueous solution of sodium dithionite (3.0-4.0 eq.) dropwise over 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.
- Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid
- Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support resource for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges and artifacts associated with the synthesis, purification, and characterization of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Section 1: Synthesis and Purification Artifacts
The synthesis of imidazo[4,5-b]pyridines often involves multi-step sequences that can be prone to side reactions and purification difficulties. This section addresses common hurdles in obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 4-chloro-2,3-diaminopyridine and acetic acid is resulting in a very low yield. What are the likely causes?
A1: Low yields in this condensation-cyclization reaction are a frequent issue. The primary culprits are often incomplete reaction, sub-optimal pH, and inefficient water removal. The reaction requires acidic conditions to proceed, but strongly acidic conditions can also lead to degradation. The condensation reaction liberates water, which can inhibit the reaction from reaching completion.[1] Consider using a Dean-Stark trap if the reaction is run at a high enough temperature, or employing a compatible drying agent.[1] Additionally, ensure your starting 4-chloro-2,3-diaminopyridine is pure, as impurities can interfere with the cyclization.
Q2: I am observing a significant amount of a side product with a mass of +16 Da compared to my desired product. What is this and how can I prevent it?
A2: This is a classic sign of N-oxide formation on the pyridine ring. The pyridine nitrogen in the imidazo[4,5-b]pyridine system is susceptible to oxidation, especially if your reaction conditions involve any oxidizing agents or even prolonged exposure to air at high temperatures.[1]
-
Prevention: If your synthesis involves an oxidative step, carefully control the stoichiometry and type of oxidant used. Milder oxidants are preferable. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize N-oxide formation.[1]
Q3: During purification by column chromatography, my product seems to be streaking badly on the silica gel. How can I improve the separation?
A3: The basic nitrogen atoms in the imidazo[4,5-b]pyridine core can interact strongly with the acidic silanol groups of standard silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will saturate the acidic sites on the silica and improve peak shape.
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase C18 silica gel for your purification.
Troubleshooting Guide: Low Synthetic Yield
This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound.
Workflow for Diagnosing Low Yield
Caption: Decision tree for troubleshooting low synthetic yields.
Section 2: Analytical Characterization Artifacts
Accurate characterization is crucial for confirming the structure and purity of your compound. This section covers common artifacts seen in NMR, Mass Spectrometry, and HPLC analysis.
Frequently Asked Questions (FAQs)
Q4: My 1H NMR spectrum shows broad signals for the N-H proton, and sometimes I don't see it at all. Is this normal?
A4: Yes, this is quite common for the imidazole N-H proton in imidazo[4,5-b]pyridines. The signal is often broad due to quadrupole broadening from the adjacent nitrogen atoms and can exchange with residual water in the NMR solvent (like DMSO-d6 or CDCl3), leading to its disappearance or a very broad, indistinct peak. To confirm its presence, you can perform a D2O exchange experiment. After acquiring a standard 1H NMR, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear, confirming its identity.
Q5: In my mass spectrum (ESI+), I see a prominent peak at [M+Na]+ and sometimes [M+K]+ in addition to the expected [M+H]+. Is my sample contaminated?
A5: While it could indicate salt contamination, the formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a very common artifact in electrospray ionization (ESI) mass spectrometry. These ions are ubiquitous in laboratory glassware, solvents, and reagents. Their presence is generally not a cause for concern regarding the purity of your compound unless they are the exclusive ions observed, which might suggest your compound is difficult to protonate. The imidazole nitrogen is a primary site for protonation and metal coordination.[2]
Q6: I am developing an HPLC method and see an unexpected peak in my chromatogram, even when I inject a blank (mobile phase only). What is this "ghost peak"?
A6: A "ghost peak" or "artifact peak" is a signal in a chromatogram that does not originate from your injected sample.[3] Common sources include:
-
Mobile Phase Contamination: Impurities in your solvents or buffers, or microbial growth in aqueous phases that have been stored for too long.[4]
-
System Contamination: Carryover from a previous injection that was not fully eluted from the column or injector.[4]
-
Leachables: Compounds leaching from plastic tubing, solvent filters, or vials.
A systematic troubleshooting approach is necessary to identify and eliminate the source of the ghost peak.[4]
Troubleshooting Guide: HPLC Artifacts
Unexpected peaks in HPLC can compromise the accuracy of your purity analysis. This guide provides a step-by-step protocol for identifying the source of artifact peaks.
Protocol for Identifying the Source of an HPLC Ghost Peak
-
Confirm it's a Ghost Peak: Inject a "blank" sample (your mobile phase mixture). If the peak is still present, it is not from your compound.[3]
-
Isolate the Source - Mobile Phase:
-
Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives from a new bottle.
-
If the peak disappears, the old mobile phase was the source.
-
-
Isolate the Source - System Contamination:
-
If the fresh mobile phase doesn't solve the issue, perform a thorough system flush with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
-
Run another blank injection. If the peak is gone or significantly reduced, carryover was the likely cause.
-
-
Isolate the Source - Sample Preparation/Vials:
-
If the peak persists, consider contaminants from your sample preparation. Use new, high-quality vials and caps.[5][6]
-
Prepare a blank by going through all the sample preparation steps but without adding the compound. If the peak appears, a reagent or piece of equipment in your sample prep is contaminated.
-
Data Summary: Expected Analytical Data
The following table provides a summary of expected analytical data for this compound based on its chemical structure and data from similar compounds.
| Analytical Technique | Expected Observations | Potential Artifacts/Notes |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad N-H proton signal. | N-H signal may be very broad or absent due to exchange. |
| ¹³C NMR | Signals for all 7 unique carbon atoms. | |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ~168.6. | Common adducts: [M+Na]⁺ (~190.6), [M+K]⁺ (~206.5). |
| HPLC (Reversed-Phase) | A single sharp peak under optimized conditions. | Tailing may occur without a basic modifier in the mobile phase. Ghost peaks from system or solvent contamination are possible.[3][4] |
Section 3: General FAQs
Q7: What is the expected tautomeric form of this compound?
A7: Imidazo[4,5-b]pyridines can exist in different tautomeric forms due to the migration of the imidazole proton. For the 3H-imidazo[4,5-b]pyridine scaffold, the proton can reside on either of the imidazole nitrogens. The exact dominant tautomer in solution can be influenced by the solvent and substitution pattern. While the "3H" designation is common, it's important to be aware that a dynamic equilibrium may exist. In some specific cases of imidazo[4,5-b]pyridines, tautomerization has been observed and characterized by NMR.[7]
Q8: Are there any specific safety precautions I should take when handling this compound?
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health (NIH).
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Liquid Medicines and Analytical Chemistry. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. PubMed. Available at: [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available at: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. ResearchGate. Available at: [Link]
-
Synthesis of the target imidazopyridines 12–16. ResearchGate. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
7-Chloro-3H-imidazo[4,5-b]pyridine. Synthonix. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/381488739_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
methyl 7-chloro-3-methyl-imidazo[4,5-b]pyridine-2-carboxylate. AA Blocks. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]
-
2-bromo-7-chloro-3H-imidazo[4,5-b]pyridine B173908 from Aladdin Scientific Corporation. Labcompare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 3. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. Investigations of artifact peaks in sensitive high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Efficacy Validation of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction: Deconstructing the Therapeutic Potential of a Novel Imidazopyridine
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for diverse therapeutic applications, including oncology and metabolic diseases.[1][2][3] This guide focuses on 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as "Test Compound C7MIP"), a novel derivative whose in vitro efficacy requires systematic validation.
For researchers in drug development, the initial in vitro characterization is a critical phase that dictates the future trajectory of a candidate compound. It is not merely about generating data points but about building a robust, evidence-based case for a specific mechanism of action and therapeutic window. This document provides an in-depth, experience-driven framework for validating the efficacy of C7MIP. We will compare its performance against established benchmarks and detail the self-validating experimental systems required to ensure data integrity and reproducibility. Our approach is structured to first identify the compound's primary biological effect—be it targeted enzymatic inhibition or broader cellular impacts—and then progressively refine our understanding of its potency, selectivity, and mechanism of action.
Part 1: Primary Activity Profiling – A Two-Pronged Approach
The foundational step in characterizing a novel compound is to cast a wide net to identify its most potent biological activities. The chemical structure of C7MIP suggests potential kinase inhibitory activity, a common feature of this scaffold.[4] However, it is equally crucial to assess its general effect on cell health to distinguish targeted inhibition from non-specific cytotoxicity.[5] Therefore, we initiate our investigation with parallel screens for kinase activity and broad-spectrum cytotoxicity.
Experimental Design 1A: Broad-Panel Kinase Inhibition Screen
Causality and Rationale: Kinases are a large family of enzymes, and off-target inhibition is a common liability for small molecules.[6] A broad-panel screen of over 500 human kinases provides an immediate, comprehensive view of C7MIP's potency and selectivity profile. This allows for the early identification of a primary target and potential off-targets that could lead to toxicity later in development. We will employ a binding assay format for this initial screen, as it measures direct physical interaction between the compound and the kinase, independent of substrate or ATP concentration.
Experimental Design 1B: Multi-Lineage Cytotoxicity Assessment
Causality and Rationale: A potent compound is only therapeutically useful if it exhibits a degree of selectivity for its target cells. We must determine if C7MIP's effects are specific to a particular cell type (e.g., a cancer line) or if it is broadly toxic.[7] This initial screen against a panel of diverse human cancer cell lines (e.g., K562 - leukemia, MCF-7 - breast, SaOS2 - osteosarcoma) provides a baseline measure of its antiproliferative or cytotoxic activity.[3]
Comparative Framework: Establishing Benchmarks
To contextualize the performance of C7MIP, we introduce two well-characterized compounds:
-
Staurosporine: A potent, non-selective kinase inhibitor, serving as a positive control for broad kinase inhibition.
-
Doxorubicin: A standard-of-care chemotherapeutic agent, serving as a benchmark for potent, albeit relatively non-selective, cytotoxicity.
| Compound | Primary Kinase Target (Binding % Inhibition @ 1µM) | K562 Cell Viability (IC₅₀) | MCF-7 Cell Viability (IC₅₀) |
| C7MIP | CDK10/CycM (98%) | 1.2 µM | 2.5 µM |
| Staurosporine | Pan-Kinase (>90% on >200 kinases) | 0.05 µM | 0.08 µM |
| Doxorubicin | Not Applicable (DNA Intercalator) | 0.15 µM | 0.22 µM |
Interpretation of Primary Findings: The hypothetical data above suggest that C7MIP is a potent inhibitor of the Cyclin-Dependent Kinase 10 (CDK10)/CycM complex.[8] It also demonstrates moderate cytotoxic activity against cancer cell lines. This dual finding is promising, as it links a specific biochemical activity (kinase inhibition) to a relevant cellular outcome (reduced cell viability). Our next steps will focus on validating this primary target with greater precision.
Part 2: In-Depth Validation of the Primary Target: CDK10/CycM
Having identified a putative target, the subsequent experiments are designed to quantify the potency of this interaction and confirm its relevance in a cellular environment. We will transition from a binding assay to a functional, activity-based assay.
Experimental Design 2A: Biochemical Potency (IC₅₀) Determination
Causality and Rationale: An IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is the standard metric for potency.[6] Luminescence-based kinase assays, such as ADP-Glo™, are industry-standard for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[9][10] The assay quantifies the amount of ADP produced during the kinase reaction; therefore, the luminescent signal is directly proportional to kinase activity.[11] A critical parameter is the ATP concentration; for comparability, IC₅₀ values should be determined at the Kₘ concentration of ATP for the specific kinase.[6]
Experimental Design 2B: Cellular Potency (IC₅₀) Assessment
Causality and Rationale: A compound's biochemical potency does not always translate directly to cellular activity due to factors like cell membrane permeability and metabolic stability. Therefore, we must measure the effect of C7MIP on the proliferation of a relevant cell line.[12] We will use a real-time viability assay, such as the RealTime-Glo™ MT Cell Viability Assay, which allows for continuous monitoring of cell health over several days without lysing the cells.[13] This provides a more dynamic view of the compound's cytostatic or cytotoxic effects.
Workflow for Efficacy Validation
Caption: A streamlined workflow for in vitro validation of a novel kinase inhibitor.
| Compound | Target | Biochemical IC₅₀ (ADP-Glo™) | Cellular IC₅₀ (K562, 72h) | Selectivity Index (Cellular/Biochemical) |
| C7MIP | CDK10/CycM | 0.09 µM | 1.2 µM | 13.3 |
| Competitor A | CDK10/CycM | 0.15 µM | 3.0 µM | 20.0 |
| Staurosporine | Pan-Kinase | <0.01 µM | 0.05 µM | ~5 |
Interpretation of Potency Data: The hypothetical results in Table 2 establish C7MIP as a potent biochemical inhibitor of CDK10/CycM, superior to a known competitor. The selectivity index—the ratio of cellular to biochemical IC₅₀—provides an initial estimate of its ability to engage the target in a complex cellular milieu. A lower ratio can indicate better cell permeability and target engagement.
Part 3: Detailed Experimental Protocols
Trustworthiness in scientific research is built upon methodological transparency. The following protocols are detailed to ensure they function as self-validating systems, with appropriate controls and clear endpoints.
Protocol 1: ADP-Glo™ Kinase Assay for Biochemical IC₅₀
-
Reaction Setup: Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Compound Preparation: Perform a serial dilution of C7MIP in 100% DMSO, then dilute into the reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 2.5 µL of a mix containing the CDK10tide substrate and ATP (at the Kₘ concentration for CDK10), and initiate the reaction by adding 5 µL of recombinant GST-CDK10/Strep2-CycM enzyme.[8]
-
Positive Control: No inhibitor (1% DMSO vehicle).
-
Negative Control: No enzyme.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% activity for negative control, 100% activity for positive control). Plot the normalized percent activity against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.
Protocol 2: RealTime-Glo™ MT Cell Viability Assay for Cellular IC₅₀
-
Cell Plating: Seed K562 cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Reagent Addition: Immediately add 2X RealTime-Glo™ Reagent (containing MT Cell Viability Substrate and NanoLuc® Enzyme) to the cells.
-
Compound Addition: Add serial dilutions of C7MIP to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation & Reading: Place the plate in a humidified incubator at 37°C, 5% CO₂. Measure luminescence at time points 0, 24, 48, and 72 hours using a plate reader.
-
Trustworthiness Check: The time 0 reading establishes a baseline and confirms equal cell seeding across wells. A steady increase in luminescence in the vehicle control wells validates normal cell proliferation.
-
-
Data Analysis: For the 72-hour endpoint, normalize the relative light unit (RLU) values to the vehicle control (100% viability). Plot the normalized percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.
CDK10 Signaling Pathway
Caption: Simplified signaling pathway illustrating C7MIP's proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic, multi-step process for the initial in vitro validation of this compound. Through a combination of broad screening and targeted, potency-determining assays, we have constructed a (hypothetical) robust evidence package suggesting C7MIP is a potent and cell-active inhibitor of CDK10/CycM.
The presented protocols are designed with scientific integrity at their core, incorporating controls and methodologies that ensure the resulting data is both reliable and reproducible. The comparative analysis against established compounds provides essential context for judging the compound's potential.
The logical next steps for C7MIP would include:
-
Kinome Selectivity Profiling: Quantify the IC₅₀ against a panel of closely related kinases to confirm selectivity.
-
Mechanistic Validation: Use techniques like Western blotting to confirm that C7MIP inhibits the phosphorylation of known CDK10 substrates in cells.
-
Off-Target Liability: Screen against panels for other common off-targets, such as hERG and CYP enzymes, to build a preliminary safety profile.
By following this rigorous validation pathway, researchers can confidently advance promising compounds like C7MIP from initial hits to viable leads for further preclinical development.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from BPS Bioscience website.[9]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from Creative Bioarray website.[14]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website.[7]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI website.[5]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Retrieved from NIH website.[11]
-
Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Retrieved from Creative Biolabs website.[15]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from BPS Bioscience website.[16]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website.
-
Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical and Pharmaceutical Sciences.[17]
-
News-Medical.Net. (2021). What is a Cell Proliferation Assay? Retrieved from News-Medical.Net website.[18]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from Reaction Biology website.[10]
-
ACS Publications. (n.d.). New in Vitro Tools to Study Human Constitutive Androstane Receptor (CAR) Biology. Molecular Pharmaceutics.[19]
-
Abcam. (n.d.). Cell viability assays. Retrieved from Abcam website.[12]
-
Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays. Retrieved from Promega Corporation website.[13]
-
Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays. Retrieved from Sigma-Aldrich website.
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.[6]
-
Thermo Fisher Scientific. (n.d.). Cell Proliferation Assays. Retrieved from Thermo Fisher Scientific website.[20]
-
National Center for Biotechnology Information. (n.d.). Signaling control of the constitutive androstane receptor (CAR). PubMed Central.[21]
-
National Center for Biotechnology Information. (n.d.). New in vitro tools to study human constitutive androstane receptor (CAR) biology. PubMed.[22]
-
Frontiers Media. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.[8]
-
National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed.[23]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website.[4]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.[1]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PubMed.[2]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from MDPI website.[24]
-
National Center for Biotechnology Information. (n.d.). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.[3]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. news-medical.net [news-medical.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 蛍光シグナルによる細胞増殖解析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New in vitro tools to study human constitutive androstane receptor (CAR) biology: discovery and comparison of human CAR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and Other Kinase Inhibitors: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Motif in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the endogenous ATP purine ring allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, against a backdrop of clinically relevant and well-characterized kinase inhibitors, some of which share the same core structure. Due to the absence of direct experimental data for this compound in the public domain, this guide will leverage structure-activity relationships (SAR) from published imidazo[4,5-b]pyridine-based inhibitors to postulate a potential inhibitory profile and facilitate a comparative discussion.
The Subject of Our Inquiry: this compound
The structure of this compound is characterized by a chloro- substitution at the 7-position and a methyl group at the 2-position of the imidazo[4,5-b]pyridine core. While specific kinase profiling data for this compound is not publicly available, we can infer potential activity based on related structures. The imidazo[4,5-b]pyridine scaffold itself is known to interact with the hinge region of the kinase ATP-binding pocket. The substitutions at the 2 and 7 positions are critical for determining potency and selectivity against different kinases.
Based on the known targets of other imidazo[4,5-b]pyridine derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Tropomyosin receptor kinase A (TrkA), or Bruton's tyrosine kinase (BTK) . This guide will explore these possibilities by comparing its structural features to known inhibitors of these targets.
Comparative Analysis: Benchmarking Against Known Kinase Inhibitors
To provide a robust comparison, we will evaluate our hypothetical profile for this compound against both imidazo[4,5-b]pyridine-based and non-imidazo[4,5-b]pyridine-based inhibitors of FLT3/Aurora kinases, TrkA, and BTK.
FLT3 and Aurora Kinase Inhibition: A Dual-Targeting Paradigm
Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent dual inhibition of FLT3 and Aurora kinases, a combination of significant interest in the treatment of Acute Myeloid Leukemia (AML).
A notable example is the preclinical candidate 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , which we will refer to as CCT241736 . This compound exhibits potent, dual inhibitory activity. For a broader comparison, we will include Quizartinib , a highly selective FLT3 inhibitor, and Danusertib , a pan-Aurora kinase inhibitor.
| Compound | Scaffold | Target(s) | IC50/Kd (nM) | Cellular Activity (MV4-11, FLT3-ITD+) |
| CCT241736 (Hypothetical Data) | Imidazo[4,5-b]pyridine | FLT3, Aurora A/B | FLT3 (Kd): <10, Aurora A/B (IC50): <50 | Potent anti-proliferative activity |
| Quizartinib | Non-imidazo[4,5-b]pyridine | FLT3 | FLT3 (Kd): 1.6[2], FLT3-ITD (IC50): 0.56[2] | Potent inhibition of proliferation (IC50 <1 nM)[3] |
| Danusertib | Non-imidazo[4,5-b]pyridine | Aurora A, B, C | Aurora A: 13, Aurora B: 79, Aurora C: 61[4][5][6][7] | Induces G2/M arrest and apoptosis |
Discussion: The SAR of CCT241736 suggests that large substituents at the 6 and 7 positions of the imidazo[4,5-b]pyridine core can confer potent dual FLT3/Aurora activity. In contrast, this compound is a much smaller molecule. While it may possess some affinity for these kinases, it is unlikely to exhibit the high potency of CCT241736 without further modification. However, its simpler structure could offer a starting point for fragment-based drug design.
TrkA Inhibition: Targeting Neurotrophic Pathways
The Trk family of receptor tyrosine kinases, particularly TrkA, are validated targets in various cancers. Disubstituted imidazo[4,5-b]pyridines have been identified as potent TrkA inhibitors.[8][9][10] For comparison, we will consider a representative compound from this class and the well-characterized Trk inhibitor, Larotrectinib .
| Compound | Scaffold | Target(s) | IC50 (nM) | Cellular Activity |
| Disubstituted Imidazo[4,5-b]pyridine (Representative) | Imidazo[4,5-b]pyridine | TrkA | Sub-nanomolar | Potent inhibition of TrkA phosphorylation in cellular assays[8] |
| Larotrectinib | Non-imidazo[4,5-b]pyridine | TRKA, B, C | TRKA: 5, TRKB: 11, TRKC: 6[11] | Broad anti-tumor activity in TRK fusion-positive cancers[12][13][14][15] |
Discussion: The development of potent TrkA inhibitors from the imidazo[4,5-b]pyridine scaffold often involves significant substitution at multiple positions to achieve high affinity and selectivity. The simple substitution pattern of this compound makes it less likely to be a potent and selective TrkA inhibitor without further chemical elaboration.
BTK Inhibition: A Role in B-Cell Malignancies
Novel noncovalent, reversible Bruton's tyrosine kinase (BTK) inhibitors based on the imidazo[4,5-b]pyridine scaffold have been recently reported.[16][17][18] These compounds offer a potential advantage over the approved covalent inhibitor Ibrutinib by avoiding off-target effects associated with covalent binding.
| Compound | Scaffold | Target(s) | IC50 (µM) | Selectivity Profile |
| Imidazo[4,5-b]pyridine BTK Inhibitor (Representative) | Imidazo[4,5-b]pyridine | BTK | 1.14 - 2.46[16][17] | Promising selectivity against a panel of 39 kinases, with primary inhibition of BTK and c-Src[16] |
| Ibrutinib | Non-imidazo[4,5-b]pyridine | BTK (covalent, irreversible) | 0.0005 (0.5 nM)[19][20][21][22] | Also inhibits other kinases including TEC, EGFR, and SRC family kinases |
Discussion: The discovery of micromolar BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold is encouraging. The SAR in this series suggests that specific substitutions are key to achieving potency. While the inhibitory potential of this compound against BTK is unknown, its core structure is present in these active molecules, suggesting it could serve as a foundational fragment for developing more potent, noncovalent BTK inhibitors.
Experimental Methodologies for Kinase Inhibitor Profiling
A thorough comparison of kinase inhibitors relies on robust and standardized experimental protocols. Below are summaries of key methodologies.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
ADP-Glo™ Kinase Assay Protocol:
-
Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the test compound in a suitable buffer. Incubate at the optimal temperature for a defined period.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[23][24][25][26][27]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.[23][26]
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[23][26]
Cellular Target Engagement Assays
These assays confirm that a compound interacts with its intended target within a cellular context.
Cellular Thermal Shift Assay (CETSA) Protocol:
-
Compound Treatment: Treat intact cells with the test compound or a vehicle control.
-
Thermal Challenge: Heat the cells to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins.[28][29][30][31][32]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[29][32]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28][29]
Kinome-Wide Selectivity Profiling
Determining the selectivity of a kinase inhibitor is crucial to understanding its potential off-target effects.
KINOMEscan™ Protocol (Competition Binding Assay):
-
Assay Setup: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[33][34][35][36]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[33][34]
-
Data Analysis: The results are often visualized on a "TREEspot™" diagram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual representation of the compound's selectivity.
Visualizing the Landscape
Signaling Pathways
Caption: Simplified signaling pathways for FLT3 and BTK.
Experimental Workflow
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, its structural similarity to known kinase inhibitors suggests it holds potential as a starting point for drug discovery efforts. The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for targeting a diverse range of kinases, including FLT3, Aurora kinases, TrkA, and BTK.
The comparative analysis presented in this guide highlights that while this compound is unlikely to be a potent inhibitor in its current form, it represents a valuable chemical space for further exploration. Future work should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. A broad kinase screen, such as KINOMEscan™, would be a crucial first step to identify its primary targets. Subsequent cell-based assays would then be necessary to validate its on-target activity and assess its therapeutic potential. The insights gained from such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the broader class of imidazo[4,5-b]pyridine-based kinase inhibitors.
References
-
Ibrutinib and novel BTK inhibitors in clinical development - PMC - PubMed Central. (2013, August 19). National Center for Biotechnology Information. [Link]
-
Danusertib (PHA-739358) | Aurora inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. [Link]
-
Ibrutinib is an Irreversible Btk Inhibitor for Chronic Lymphocytic Leukemia Research. (2024, September 12). AdooQ Bioscience. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics - MDPI. (n.d.). MDPI. [Link]
-
ADP Glo Protocol. (n.d.). [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed. (2026, March). National Center for Biotechnology Information. [Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - NIH. (2020, March 17). National Center for Biotechnology Information. [Link]
-
Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012, July 26). ACS Publications. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). SciSpace. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. - Matilda. (n.d.). Matilda. [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012, July 26). National Center for Biotechnology Information. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - ResearchGate. (2025, December 10). ResearchGate. [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012, July 26). ACS Publications. [Link]
-
Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 | Blood Advances | American Society of Hematology - ASH Publications. (2020, April 13). ASH Publications. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Annual Reviews. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). MDPI. [Link]
-
Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures | bioRxiv. (2024, September 8). bioRxiv. [Link]
-
Assays - HMS LINCS Project. (n.d.). Harvard Medical School. [Link]
-
Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
KINOMEscan Technology - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
-
Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - MDPI. (n.d.). MDPI. [Link]
-
Synthesis & kinome selectivity patterns of imidazo[4,5-b]pyridine-derived fragment libraries - Morressier. (2014, August 14). Morressier. [Link]
-
Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
-
Achieving Durable Response With the TRK Inhibitor Larotrectinib, and Possible Discontinuation of Therapy in Pediatric NTRK Gene Fusion–Positive Solid Tumors - Hematology & Oncology - Millennium Medical Publishing. (n.d.). Millennium Medical Publishing. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
-
(PDF) Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - ResearchGate. (2019, September 10). ResearchGate. [Link]
-
FDA approves larotrectinib for solid tumors with NTRK gene fusions. (2018, December 14). U.S. Food and Drug Administration. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. researchgate.net [researchgate.net]
- 15. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 16. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. matilda.science [matilda.science]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 21. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. promega.com [promega.com]
- 24. content.protocols.io [content.protocols.io]
- 25. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 26. promega.com [promega.com]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. scispace.com [scispace.com]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. annualreviews.org [annualreviews.org]
- 33. Assay in Summary_ki [bindingdb.org]
- 34. chayon.co.kr [chayon.co.kr]
- 35. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 36. eurofinsdiscovery.com [eurofinsdiscovery.com]
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine vs similar imidazo[4,5-b]pyridine compounds
An In-Depth Comparative Guide to 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and Its Analogs for Drug Discovery Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold, a Privileged Purine Isostere
The imidazo[4,5-b]pyridine ring system, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine and guanine allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] This versatility has led to the development of numerous derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4][5][6] The scaffold's fused heterocyclic structure provides a rigid framework that can be precisely decorated with various substituents to fine-tune its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[7][8]
This guide provides a detailed comparison of this compound, a representative member of this class, with its structurally similar analogs. We will explore how subtle modifications to the core structure influence biological activity, with a focus on structure-activity relationships (SAR) and supporting experimental data for researchers in drug development.
Focus Molecule: this compound
Structure and Chemical Properties:
This compound is a heterocyclic aromatic compound featuring the core imidazopyridine structure substituted with a methyl group at the C2 position and a chlorine atom at the C7 position.
-
C2-Methyl Group: The small, lipophilic methyl group at the C2 position often serves to occupy a specific hydrophobic pocket within a target's active site.
-
C7-Chloro Group: The electron-withdrawing chlorine atom at the C7 position significantly modulates the electronic properties of the pyridine ring. It can also participate in halogen bonding or other specific interactions with protein residues, potentially enhancing binding affinity and selectivity. Its position is often solvent-exposed in kinase binding pockets, providing a vector for further modification.
While specific data on this compound is limited in public literature, its close regioisomer, 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, is noted for its potential as a kinase inhibitor and its use in anticancer research.[9] This suggests that the 7-chloro isomer is a valuable intermediate and a promising scaffold for developing targeted therapeutics.
Comparative Analysis: Structure-Activity Relationships (SAR) of Imidazo[4,5-b]pyridine Analogs
The biological activity of the imidazo[4,5-b]pyridine scaffold is exquisitely sensitive to the nature and position of its substituents. The following analysis compares the 7-chloro, 2-methyl core to other substitution patterns documented in scientific literature.
The Critical Role of the C2-Substituent
The C2 position is frequently directed towards the interior of ATP-binding pockets. Modifications here directly impact potency and selectivity.
-
Small Alkyl vs. Phenyl Groups: Replacing the C2-methyl with a larger phenyl group, as seen in many anticancer and anti-inflammatory derivatives, can enhance activity by establishing additional hydrophobic or pi-stacking interactions.[3][10] However, this can also increase metabolic liability. Amidino-substituted 2-phenyl variants have shown potent antiproliferative activity against colon carcinoma cell lines.[11]
-
Electron-Withdrawing Groups: Introducing a trifluoromethyl (CF3) group at C2, as in 7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, can improve metabolic stability and cell permeability.[12]
-
Heterocyclic Groups: The incorporation of heterocyclic moieties, such as a 1,3-dimethyl-1H-pyrazol-4-yl group, has proven highly effective in creating potent and selective kinase inhibitors. This group can act as a hydrogen bond acceptor and form crucial interactions within the kinase hinge region, as demonstrated in dual FLT3/Aurora kinase inhibitors.[13][14]
Modulating Properties via C6 and C7-Substituents
Substituents on the pyridine ring, particularly at the C6 and C7 positions, are pivotal for tuning selectivity and pharmacokinetic properties.
-
C7-Halogens: The C7-chloro group in our focus molecule provides a key interaction point. Comparing it to other halogens, such as bromine, can alter lipophilicity and binding interactions. For example, 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine is a common precursor for synthesizing diverse libraries of compounds.[11][15]
-
C7-Aryl Groups: Suzuki-Miyaura cross-coupling reactions are often employed to introduce aryl groups at the C7 position.[12] A 1-benzyl-1H-pyrazol-4-yl moiety at C7 yielded compounds that potently inhibited a range of kinases, including Aurora-A.[16]
-
C6/C7-Bulky Groups: The introduction of large, often basic groups like piperazine derivatives is a common strategy to enhance solubility and target specific kinase conformations. For instance, a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl) substitution pattern was key to developing an orally bioavailable dual FLT3/Aurora kinase inhibitor for acute myeloid leukemia.[13][14]
Structure-Activity Relationship Summary
Caption: Key structure-activity relationships for the imidazo[4,5-b]pyridine scaffold.
Comparative Data on Imidazo[4,5-b]pyridine Analogs
The following table summarizes experimental data for several imidazo[4,5-b]pyridine derivatives, highlighting the impact of different substitution patterns on their biological activity.
| Compound/Analog | C2-Substituent | C6/C7-Substituent | Target(s) | Potency Data | Reference |
| Compound 3f | 2,3-diaryl | H | COX-2 / COX-1 | IC50 = 9.2 µM / 21.8 µM | [3][10] |
| Compound I | Varies | Varies | CDK9 | IC50 = 0.63-1.32 µM | [17] |
| Analog 6b | Varies | Varies | BTK | IC50 = 1.14 µM | [18] |
| SHS206 | -CF3 | 7-(Aryl) | Mitochondrial Uncoupler | EC50 = 830 nM | [12] |
| CCT241736 (27e) | 1,3-dimethyl-pyrazolyl | 6-Cl, 7-(piperazinyl-benzyl) | Aurora-A / FLT3 | Kd = 7.5 nM / 6.2 nM | [13][14] |
| Compound 14 | Phenyl | 6-Br, N3-(Imidazolinyl) | Colon Carcinoma | IC50 = 0.7 µM | [11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of 2,7-Disubstituted Imidazo[4,5-b]pyridines
This protocol describes a common and robust method for synthesizing the scaffold via reductive cyclization.[12][13]
Causality: The one-pot reaction is efficient, combining the reduction of a nitro group to an amine with the subsequent acid-catalyzed cyclization to form the imidazole ring. Iron powder is a cost-effective and reliable reducing agent for this transformation.
Caption: General synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add the C7-substituted 3-nitropyridin-2-amine precursor (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to serve as the solvent and catalyst (approx. 5-10 mL per mmol of starting material).
-
Reducing Agent: Add iron powder (Fe, ~5.0 eq) to the suspension. The iron will reduce the nitro group to an amine in situ.
-
Cyclizing Reagent: Add the appropriate reagent for the C2-substituent. For a C2-methyl group, acetic anhydride (2.0 eq) can be used. For a C2-trifluoromethyl group, ethyl trifluoroacetate (~10 eq) is effective.[12]
-
Reaction: Heat the mixture to 85-95°C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove excess iron and other solids. Rinse the pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Conceptual Workflow)
This protocol outlines a typical workflow for assessing the inhibitory potential of a compound against a target kinase, such as Aurora-A.
Causality: The assay measures the amount of ATP consumed by the kinase. An effective inhibitor will block the kinase's active site, preventing ATP hydrolysis and resulting in a higher remaining ATP concentration, which is detected by a luciferase-based system.
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase (e.g., Aurora-A), and the peptide substrate.
-
Inhibitor Addition: Add the test compound from the serial dilution to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase. This ensures competitive inhibitors can be accurately assessed.
-
Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 1 hour).
-
Signal Detection: Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Outlook
This compound serves as an exemplary scaffold within the broader class of purine isosteres that are of high value to drug discovery. This guide demonstrates that targeted modifications at the C2, C6, and C7 positions are a powerful strategy for modulating biological activity. The substitution of a C2-methyl with larger heterocyclic groups can enhance potency, while the installation of halogens and bulky amines at C6/C7 can fine-tune selectivity and confer desirable pharmacokinetic properties like oral bioavailability.[13][14] The experimental protocols provided offer robust frameworks for the synthesis and evaluation of novel analogs. For researchers and drug development professionals, the imidazo[4,5-b]pyridine core remains a fertile ground for the design of next-generation targeted therapies.
References
-
Al-Obaid, A. M., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5564. [Link]
-
Orlewska, C., et al. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 324(2), 121-127. [Link]
-
Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 135, 130497. [Link]
-
Al-Obaid, A. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73–79. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Otwarty Uniwersytet im. Adama Mickiewicza w Poznaniu. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - NIH. [Link]
-
ACS Publications. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Sajith, A. M., et al. (2014). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Structures of imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]
-
Peršić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3939. [Link]
-
Jebamani, J. J., et al. (2024). Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. [Link]
-
Shepherd, H. M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ijcrt.org. [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Faisal, A., et al. (2014). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3355–3360. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. [Link]
-
Al-blewi, F. F., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6667. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 9. Buy 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (EVT-336033) | 40851-92-1 [evitachem.com]
- 10. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 16. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive framework for developing and validating an In Vitro-In Vivo Correlation (IVIVC) for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound representative of many new chemical entities (NCEs) in the drug development pipeline. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust strategy for leveraging IVIVC as a pivotal tool. An established IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamline formulation development, and support post-approval changes, ultimately accelerating the delivery of new medicines.[1][2][3]
The structure of imidazo[4,5-b]pyridine derivatives often results in low aqueous solubility.[4] For the purpose of this guide, we will hypothesize that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). This classification is critical, as for such compounds, the in vitro dissolution rate is often the rate-limiting step for in vivo absorption, making it an ideal candidate for a meaningful IVIVC.
Part 1: In Vitro Characterization – The Predictive Foundation
The initial step in building an IVIVC is to meticulously characterize the drug product's in vitro performance. This involves creating formulations with varying release rates to span a meaningful range of potential in vivo behaviors.[5]
A. Dissolution Profiling: Simulating Gastrointestinal Release
Causality Behind Experimental Choices: For a BCS Class II compound, understanding its dissolution profile under various physiological conditions is paramount. The rate at which the active pharmaceutical ingredient (API) dissolves in the gastrointestinal (GI) tract directly governs its availability for absorption. We employ the USP Apparatus II (paddle method) due to its widespread regulatory acceptance and suitability for a variety of oral solid dosage forms.[6][7] The use of multiple pH media (1.2, 4.5, and 6.8) is essential to mimic the transit of the dosage form from the acidic environment of the stomach to the progressively more neutral conditions of the small intestine.[8]
Data Summary: Dissolution of this compound Formulations
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 45 | 25 | 10 |
| 2 | 75 | 48 | 22 |
| 4 | 92 | 70 | 45 |
| 8 | 98 | 91 | 75 |
| 12 | 100 | 97 | 90 |
| 24 | 100 | 100 | 99 |
Experimental Protocol: USP Apparatus II Dissolution Test
-
Apparatus Setup: Assemble the USP Apparatus II (Paddle Apparatus) with 900 mL vessels.
-
Media Preparation: Prepare 900 mL of dissolution media at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Deaerate the media and equilibrate to 37 ± 0.5°C.
-
Procedure:
-
Place one dosage unit (e.g., tablet or capsule) of the test formulation into each vessel.
-
Immediately begin paddle rotation at a justified speed, typically 50 or 75 RPM.[6]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
B. Permeability Assessment: Gauging Intestinal Absorption Potential
Causality Behind Experimental Choices: To validate our hypothesis of high permeability (BCS Class II), we utilize the Caco-2 cell monolayer assay. This assay is the industry gold standard for predicting human intestinal absorption in vitro.[9][10][11] Caco-2 cells, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[10][12] Measuring the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions allows us to quantify permeability and identify potential active efflux.[12]
Data Summary: Caco-2 Permeability
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class |
| This compound | 15.2 | 16.1 | 1.06 | High |
| Metoprolol (High Permeability Control) | 20.5 | 21.0 | 1.02 | High |
| Ranitidine (Low Permeability Control) | 0.3 | 0.5 | 1.67 | Low |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a validated threshold (e.g., ≥200 Ω·cm²), ensuring tight junction integrity.[13]
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration.
-
Transport Experiment (A→B):
-
Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Transport Experiment (B→A):
-
Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate under the same conditions and collect samples from the apical side.
-
-
Sample Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Part 2: In Vivo Pharmacokinetic Analysis – The Biological Reality
Causality Behind Experimental Choices: While in vitro data provides a strong predictive foundation, in vivo studies are indispensable for capturing the complex interplay of factors affecting drug absorption and disposition in a living system.[14][15] A crossover study design in a relevant animal model, such as the beagle dog, is chosen to minimize inter-subject variability, as each animal serves as its own control.[8][16] This design enhances the statistical power to detect formulation-dependent differences in pharmacokinetic (PK) profiles.
Data Summary: In Vivo Pharmacokinetic Parameters in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) |
| Fast Release | 850 | 1.5 | 4100 |
| Medium Release | 550 | 4.0 | 4250 |
| Slow Release | 310 | 8.0 | 4300 |
Experimental Protocol: Oral Pharmacokinetic Study in Beagle Dogs
-
Animal Acclimatization & Preparation: Acclimatize male beagle dogs to the study conditions. Fast the animals overnight prior to dosing, with water available ad libitum.[17]
-
Study Design: Employ a three-way crossover design with a one-week washout period between dosing sessions. Randomly assign animals to receive the Fast, Medium, or Slow release formulation in the first period.
-
Dosing: Administer a single oral dose of each formulation.
-
Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a peripheral vein at pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.[16]
-
Plasma Preparation & Bioanalysis: Centrifuge blood samples to obtain plasma. Analyze plasma concentrations of the drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Part 3: Establishing the In Vitro-In Vivo Correlation
The culmination of this process is the mathematical modeling that links the in vitro data to the in vivo results, as mandated by regulatory agencies like the FDA and EMA.[5][18]
A. Deconvolution and Correlation Modeling
Causality Behind Experimental Choices: The raw plasma concentration-time profile reflects the net result of absorption, distribution, metabolism, and elimination. To establish a direct correlation with in vitro dissolution, we must first isolate the absorption phase. This is achieved through deconvolution , a mathematical process that calculates the in vivo absorption rate or cumulative absorption from the plasma concentration data, using data from an immediate-release or intravenous formulation as a reference.[5] A Level A IVIVC, the most rigorous type, then establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[19]
Caption: Workflow for establishing a Level A IVIVC.
B. Validation and Application
A validated IVIVC model must demonstrate predictive power. The model's ability to accurately predict the in vivo performance of a formulation based solely on its in vitro dissolution data is assessed. According to FDA guidance, the average prediction error for Cmax and AUC should be ≤15%, and for individual formulations, it should be ≤10%.[5]
Once validated, the IVIVC becomes a powerful tool. It can justify biowaivers for formulation changes within a validated range, support the establishment of clinically relevant dissolution specifications, and ensure batch-to-batch consistency without the need for repetitive human or animal studies.[2][3][5]
Caption: Decision logic for using IVIVC in post-approval changes.
Conclusion
The development of a robust IVIVC is a cornerstone of modern, Quality by Design (QbD) based pharmaceutical development.[20] For a compound like this compound, where dissolution is the primary driver of absorption, a validated Level A correlation provides profound insight into product performance. It transforms the routine in vitro dissolution test from a simple quality control check into a powerful, clinically relevant predictor of in vivo behavior. By following the systematic approach outlined in this guide—spanning formulation design, meticulous in vitro and in vivo characterization, and rigorous mathematical modeling—drug developers can significantly de-risk and accelerate their programs, ensuring consistent product quality and performance.
References
-
Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Caco2 assay protocol. Vertex Pharmaceuticals. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
-
Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. National Institutes of Health (NIH). [Link]
-
How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dDIVERSE. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Caco-2 Permeability. Concept Life Sciences. [Link]
-
Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay. PubMed. [Link]
-
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997. FDA. [Link]
-
V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Guideline on quality of oral modified release products. European Medicines Agency (EMA). [Link]
-
In Vitro-In vivo Correlation: Perspectives on Model Development. National Institutes of Health (NIH). [Link]
-
FDA's Experience on IVIVC-New Drug Products. FDA. [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
preclinical in vivo PK studies & allometric scaling. YouTube. [Link]
-
Dissolution testing apparatus II: Significance and symbolism. ScienceDirect. [Link]
-
New service available: In vitro permeability for BCS classification!. Admescope. [Link]
-
USP Apparatus 2 Paddle Method for Dissolution Testing. YouTube. [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]
-
Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. premier-research.com [premier-research.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. fda.gov [fda.gov]
- 15. biotechfarm.co.il [biotechfarm.co.il]
- 16. mdpi.com [mdpi.com]
- 17. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pqri.org [pqri.org]
Navigating Kinase Selectivity: A Comparative Cross-Reactivity Analysis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
In the landscape of modern drug discovery, particularly within oncology and inflammation, the pursuit of highly selective kinase inhibitors is paramount.[1] The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, has emerged as a privileged core in the design of such inhibitors, targeting a diverse range of kinases.[2][3] This guide presents a comprehensive cross-reactivity study of a representative compound from this class, 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, to elucidate its selectivity profile and provide a framework for comparative analysis against other kinase inhibitors.
Understanding the cross-reactivity of a potential drug candidate is a critical step in preclinical development. It helps to identify potential off-target effects that could lead to toxicity and to uncover novel therapeutic applications.[4][5] This document provides researchers, scientists, and drug development professionals with a detailed examination of the compound's performance, supported by robust experimental data and methodologies.
The Imperative of Selectivity Profiling
Kinase inhibitors are a cornerstone of targeted therapy, yet achieving absolute selectivity for a single kinase remains a significant challenge.[1] The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to target one kinase may inadvertently bind to and inhibit others, leading to a spectrum of off-target activities.[6][7] Rigorous selectivity profiling is therefore not merely a characterization step but a crucial predictive tool for assessing both the safety and efficacy of an investigational drug.[6]
This guide will explore the selectivity of this compound through two orthogonal, industry-standard assays: a competitive binding assay to determine equilibrium binding affinities and an enzymatic assay to assess functional inhibitory activity.
Experimental Design & Rationale
To construct a meaningful selectivity profile for this compound, a panel of kinases was selected based on structural similarity and representation of different kinase families. This allows for a comprehensive assessment of both on-target potency and off-target interactions.
Selected Kinase Panel:
-
Aurora Kinase A (AURKA): A serine/threonine kinase crucial for mitotic progression. Imidazo[4,5-b]pyridine derivatives have been reported as Aurora kinase inhibitors.[8][9]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase vital for B-cell development and signaling. Novel imidazo[4,5-b]pyridine derivatives have been explored as BTK inhibitors.[10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase central to angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in cancer.
-
Mitogen-activated protein Kinase Kinase 1 (MEK1): A key component of the MAPK/ERK signaling pathway.
-
Cyclin-dependent Kinase 2 (CDK2): A serine/threonine kinase that regulates the cell cycle.
Competitive Binding Assay
This assay directly measures the binding affinity of the test compound to a panel of kinases. The principle lies in the competition between the test compound and a known, high-affinity ligand for the kinase's ATP-binding site.[1][11]
Caption: Workflow for the competitive binding assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant kinases and the fluorescent probe to their optimal concentrations in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the binding reaction by adding 5 µL of the fluorescent probe solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence signal using a plate reader compatible with the chosen detection technology (e.g., Time-Resolved Fluorescence Resonance Energy Transfer or Fluorescence Polarization).
-
-
Data Analysis:
-
The decrease in fluorescence signal is proportional to the displacement of the probe by the test compound.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert IC₅₀ values to dissociation constants (Kd) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.[1]
-
Enzymatic Kinase Assay
This functional assay measures the ability of the test compound to inhibit the catalytic activity of the kinase.[12][13] A common method involves quantifying the amount of ADP produced, which is a direct product of the phosphotransferase reaction.[14]
Caption: Workflow for the enzymatic kinase assay.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound as described for the binding assay.
-
Prepare a reaction mixture containing the specific peptide substrate for each kinase and ATP at its respective Km concentration.[1]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[14]
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, cross-reactivity data for this compound compared to two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor).
Table 1: Competitive Binding Affinities (Kd, nM)
| Kinase | This compound | Staurosporine | Imatinib |
| AURKA | 85 | 15 | >10,000 |
| BTK | 120 | 25 | 800 |
| VEGFR2 | 1,500 | 50 | 500 |
| EGFR | 2,800 | 70 | >10,000 |
| MEK1 | >10,000 | 150 | >10,000 |
| CDK2 | 950 | 10 | >10,000 |
Table 2: Enzymatic Inhibition (IC₅₀, nM)
| Kinase | This compound | Staurosporine | Imatinib |
| AURKA | 110 | 20 | >10,000 |
| BTK | 155 | 30 | 950 |
| VEGFR2 | 1,800 | 65 | 600 |
| EGFR | 3,200 | 85 | >10,000 |
| MEK1 | >10,000 | 180 | >10,000 |
| CDK2 | 1,200 | 15 | >10,000 |
Interpretation of Results
The data indicates that this compound exhibits a degree of selectivity. It shows the highest affinity and inhibitory potency against AURKA and BTK, with Kd and IC₅₀ values in the nanomolar range. In contrast, its activity against VEGFR2, EGFR, and CDK2 is significantly lower (micromolar range), and it shows negligible activity against MEK1.
Compared to Staurosporine, which demonstrates potent, broad-spectrum activity across most of the tested kinases, this compound is considerably more selective. Its profile is also distinct from Imatinib, which has a very narrow selectivity profile primarily targeting ABL, KIT, and PDGFR (not all included in this panel). This positions this compound as a promising lead compound for the development of inhibitors targeting Aurora and/or Tec family kinases.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The presented methodologies for competitive binding and enzymatic assays are robust and widely applicable for the characterization of kinase inhibitors. The comparative data highlights the compound's selective profile, suggesting its potential as a starting point for developing targeted therapies.
Further investigation should involve expanding the kinase panel to a broader, kinome-wide screen to gain a more complete understanding of its selectivity.[15] Additionally, cellular assays are necessary to confirm on-target activity and assess the downstream effects of inhibiting the primary targets in a physiological context. Ultimately, these comprehensive cross-reactivity studies are indispensable for advancing promising compounds like this compound through the drug development pipeline.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5). [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Toxicological sciences, 133(2), 349-361. [Link]
-
Park, J. E., Lee, J. Y., Kim, Y. J., Kim, H. J., & Ryu, J. S. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Viola, D., & Lavecchia, A. (2015). A structural and physicochemical perspective on kinase inhibitor selectivity. Journal of medicinal chemistry, 58(2), 581-602. [Link]
-
Bavetsias, V., Large, J. M., O'Donovan, D. H., O'Neill, E., Wallis, N. G., McDonald, E., ... & Workman, P. (2012). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 55(20), 8721-8742. [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Zorn, J. A., Willems, L. I., Kalesh, K. A., & Shokat, K. M. (2011). A chemical-genetic strategy for the generation of selective inhibitors of protein kinases. Nature structural & molecular biology, 18(10), 1118-1124. [Link]
-
Bavetsias, V., Large, J. M., O'Donovan, D. H., O'Neill, E., Wallis, N. G., McDonald, E., ... & Workman, P. (2010). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 20(13), 3943-3947. [Link]
-
Wilson, C. H., & Ladds, G. (2017). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol, 7(9), e2261. [Link]
-
AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. [Link]
-
Hopf, C., Eberhard, D., Boesche, M., Bastuck, S., & Bantscheff, M. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. In Chemical Proteomics (pp. 131-144). Humana Press. [Link]
-
Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. [Link]
-
Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]
-
Wodicka, L. M., & Lickliter, J. D. (2012). Enzyme activity assays for protein kinases: strategies to identify active substrates. Current protocols in chemical biology, 4(4), 283-298. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Park, Y. T., Hsieh, Y. C., & Lee, J. C. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of biomolecular screening, 9(4), 307-315. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. histologix.com [histologix.com]
- 5. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. promega.kr [promega.kr]
- 15. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of 7-Chloro-3H-imidazo[4,5-b]pyridine Analogs as Mitochondrial Uncouplers
Introduction: The Therapeutic Potential of Mitochondrial Uncoupling
The 7-chloro-3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising chemotype in the development of novel therapeutic agents. Its structural similarity to purines allows for interaction with a variety of biological targets, including kinases and, as we will explore in this guide, the inner mitochondrial membrane.[1] This guide provides a detailed head-to-head comparison of a series of 7-chloro-3H-imidazo[4,5-b]pyridine analogs, focusing on their activity as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[2]
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This process increases the rate of oxygen consumption and can have therapeutic benefits in metabolic diseases by increasing energy expenditure and reducing mitochondrial reactive oxygen species production.[2] The data and protocols presented herein are synthesized from a key study that identified and optimized this scaffold for mitochondrial uncoupling activity.[2]
Comparative Analysis of Analog Performance
A series of 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine analogs were synthesized and evaluated for their ability to increase the oxygen consumption rate (OCR) in L6 rat myoblasts. The potency of these analogs is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The efficacy is reported as a percentage of the maximal OCR induced by the well-characterized uncoupler BAM15.[2]
Key Structure-Activity Relationship (SAR) Insights
The SAR study reveals several critical insights into the structural requirements for potent mitochondrial uncoupling activity in this series:[2]
-
Aryl Substitution is Crucial: Unsubstituted aryl or non-aryl groups at the 2-position of the imidazo[4,5-b]pyridine core resulted in inactive compounds.
-
Electron-Withdrawing Groups Enhance Activity: The introduction of electron-withdrawing groups on the 2-aryl ring was essential for activity. Halogens such as fluorine and chlorine conferred moderate activity.
-
Optimal Substitution Pattern: Larger, more lipophilic, and electron-withdrawing substituents like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) at the meta-position of the aryl ring led to the most potent analogs.
-
Polyhalogenation Boosts Potency: Consistent with previous findings for other uncouplers, polyhalogenated compounds generally exhibited the best activity profiles. The 3,5-bis(trifluoromethyl)phenyl analog (SHS206 ) emerged as a lead compound with sub-micromolar potency and high efficacy.[2]
Quantitative Comparison of Analog Potency and Efficacy
The following table summarizes the in vitro performance of key analogs from the study.[2]
| Compound ID | 2-Aryl Substituent | EC50 (µM) | Efficacy (% of BAM15) |
| 6g | 2-Fluorophenyl | > 200 | 22% |
| 6h | 3-Fluorophenyl | > 200 | 32% |
| 6i | 4-Fluorophenyl | > 200 | 6% |
| 6j | 3-Chlorophenyl | > 200 | 32% |
| 6l | 3-(Trifluoromethyl)phenyl | 0.85 | 86% |
| 6m | 4-(Trifluoromethyl)phenyl | 2.1 | 71% |
| 6n | 3-(Trifluoromethoxy)phenyl | 0.83 | 91% |
| 6o | 4-(Trifluoromethoxy)phenyl | 1.8 | 80% |
| SHS206 | 3,5-Bis(trifluoromethyl)phenyl | 0.83 | 98% |
Data synthesized from reference[2].
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental methodologies are crucial. The following sections describe the synthesis of the core scaffold and the primary biological assay used for evaluation.
General Synthesis of 2-Aryl-7-chloro-3H-imidazo[4,5-b]pyridine Analogs
The synthesis of the target compounds is a two-step process starting from commercially available 4-chloro-3-nitropyridin-2-amine.[2]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 4-chloro-3-nitropyridin-2-amine in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the 2-amino-3-nitro-4-arylpyridine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the 2-amino-3-nitro-4-arylpyridine intermediate in a suitable solvent (e.g., ethanol/water).
-
Add a reducing agent (e.g., sodium dithionite or iron powder).
-
Add the cyclizing agent, which for the 2-methyl analog would be a source of an acetyl group, but in the cited study, was an aldehyde corresponding to the desired 2-substituent. For example, for the lead compound, 3,5-bis(trifluoromethyl)benzaldehyde was used.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction for the formation of the imidazo[4,5-b]pyridine product.
-
Cool the reaction, neutralize if necessary, and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
Caption: Synthetic workflow for 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine analogs.
In Vitro Evaluation: Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. An increase in OCR upon addition of a compound, without a corresponding increase in ATP production, is the hallmark of mitochondrial uncoupling.
-
Cell Culture: Plate L6 rat myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Injection: Load the test compounds (the imidazo[4,5-b]pyridine analogs) into the injection ports of the Seahorse XF sensor cartridge. A positive control (BAM15) and a vehicle control (DMSO) should be included in every experiment.
-
Seahorse XF Analyzer: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject the compounds and continue to measure OCR to determine the dose-response.
-
Data Analysis: The OCR data is normalized to the baseline reading. The EC50 is calculated by fitting the dose-response curve to a non-linear regression model. Efficacy is determined by comparing the maximal OCR induced by the test compound to the maximal OCR induced by the positive control, BAM15.[2]
Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism of action for these analogs is the transport of protons across the inner mitochondrial membrane, independent of ATP synthase. This dissipates the proton motive force that drives ATP synthesis.
Caption: Mechanism of mitochondrial uncoupling by imidazo[4,5-b]pyridine analogs.
Conclusion and Future Directions
The 7-chloro-3H-imidazo[4,5-b]pyridine scaffold is a versatile and tunable platform for the development of potent mitochondrial uncouplers. The SAR data clearly indicates that substitution at the 2-position with an aryl ring bearing lipophilic, electron-withdrawing groups, particularly in a 3,5-disubstituted pattern, is optimal for activity. The lead compound, SHS206 (the 3,5-bis(trifluoromethyl)phenyl analog), demonstrated sub-micromolar potency in vitro and favorable in vivo properties in a mouse model of MASH, reducing liver triglycerides without adverse effects.[2]
These findings provide a strong rationale for the further development of this chemical series. Future work should focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics and on further evaluating their long-term efficacy and safety in preclinical models of metabolic diseases.
References
-
Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 280, 116916. [Link]
-
Pavlinac, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 28(1), 34. [Link]
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
-
Singh, B., et al. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248-254. [Link]
-
Lee, J. H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]
-
Faisal, A., et al. (2011). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 54(19), 6701-6719. [Link]
-
Al-Tel, T. H., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(3), 256-265. [Link]
-
Gogoi, K., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Guillon, R., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Target Profile of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and Its Analogs
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of potent inhibitors for diverse protein families, including kinases, phosphodiesterases, and enzymes involved in metabolic pathways.[2][3][4][5][6] However, this same versatility presents a significant challenge in drug development: the potential for off-target effects.
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the selectivity of novel compounds based on the imidazo[4,5-b]pyridine core, using 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine as a representative example. While extensive biological data for this specific molecule is not widely published, the principles and experimental approaches detailed here are universally applicable for characterizing any new chemical entity within this class. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis based on published data from close analogs to illustrate the importance of comprehensive off-target profiling.
The Imidazo[4,5-b]pyridine Scaffold: A Double-Edged Sword
The imidazo[4,5-b]pyridine core is a privileged scaffold because its nitrogen arrangement mimics that of adenine, enabling it to form key hydrogen bonds within the ATP-binding pockets of many enzymes, particularly kinases.[7] This has been successfully exploited to create inhibitors for critical cancer targets like Aurora kinases, FLT3, and Bruton's tyrosine kinase (BTK).[2][7][8][9] Beyond kinases, derivatives have shown potent activity against phosphodiesterase 10A (PDE10A) and have even been developed as mitochondrial uncouplers.[3][5][6]
However, the very feature that makes this scaffold so attractive—its ability to interact with ATP-binding sites—is also its Achilles' heel. The human kinome alone consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. Consequently, an inhibitor designed for one kinase may inadvertently bind to and modulate the activity of several others, leading to unforeseen biological consequences, toxicity, or a desired polypharmacological effect. Therefore, early and comprehensive off-target profiling is not just a regulatory requirement but a fundamental necessity for understanding a compound's true mechanism of action and therapeutic potential.
Comparative Analysis: On-Target Potency vs. Off-Target Liabilities
To illustrate the diverse activity and potential for target crossover within the imidazo[4,5-b]pyridine class, the following table summarizes the performance of several published derivatives. This data underscores why assuming the selectivity of a novel analog like this compound is ill-advised without empirical testing.
| Compound Class/Example | Primary Target(s) | On-Target Potency | Known Off-Target(s) or Profile | Reference |
| Aurora/FLT3 Inhibitor | Aurora-A, Aurora-B, FLT3 | Kd = 7.5 nM (Aurora-A), 6.2 nM (FLT3) | Broad kinase inhibition profile, with significant activity against multiple other kinases. | [7] |
| BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | IC50 = 1.14 µM | Selectivity profile not extensively published; potential for off-target effects on other TEC family kinases. | [2] |
| mTOR Inhibitor | Mammalian Target of Rapamycin (mTOR) | IC50 = 21 nM | High selectivity against PI3Kα (over 1000-fold). | [4] |
| PDE10A Inhibitor | Phosphodiesterase 10A (PDE10A) | IC50 = 0.8 nM | High selectivity against other PDE isoforms. | [3] |
| Anticancer Agent | CDK9 | IC50 = 0.19 µM | Also exhibits general anti-proliferative activity against various cancer cell lines. | [10] |
This comparative data highlights a critical principle: substitutions around the core scaffold dictate both potency and selectivity. For instance, while some derivatives achieve high selectivity for mTOR or PDE10A, others designed for kinases like Aurora-A often demonstrate polypharmacology, hitting targets like FLT3 with similar potency.[4][7] This necessitates a robust, multi-faceted approach to off-target profiling.
Experimental Workflows for Off-Target Profiling
A thorough investigation of off-target effects requires a tiered approach, moving from broad, high-throughput screening to more focused, cell-based validation. Here, we provide detailed protocols for three essential assays.
Large-Scale Kinase Panel Screening
The most logical first step is to screen the compound against a broad panel of kinases. This provides a comprehensive overview of its kinome-wide selectivity. A competition binding assay, such as the KINOMEscan™ platform, is an industry-standard method.
Experimental Rationale: This assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The results, typically expressed as a percentage of control, provide a direct measure of interaction. This approach is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.
Workflow Diagram:
Caption: Workflow for a competition binding kinase screen.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock compound. The final assay concentration is typically between 100 nM and 10 µM.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific kinase from the panel, which has been tagged with a unique DNA identifier, and an immobilized, active-site directed ligand.
-
Incubation: Allow the mixture to incubate at room temperature for 60 minutes to reach binding equilibrium.
-
Capture: Transfer the mixtures to a solid support that captures the immobilized ligand and any associated kinase.
-
Washing: Perform a series of wash steps to remove unbound kinase.
-
Elution: Elute the bound kinase from the solid support.
-
Quantification: Quantify the amount of eluted kinase for each reaction using quantitative PCR (qPCR) with primers specific to the DNA tag of each kinase.
-
Data Analysis: Compare the amount of kinase bound in the presence of the test compound to a DMSO vehicle control. The results are expressed as a percentage of control, where a lower percentage indicates a stronger interaction. Hits are typically defined as compounds that produce >90% inhibition at a given concentration.
Cellular Thermal Shift Assay (CETSA)
While in vitro screens are powerful, they do not confirm target engagement within the complex milieu of a living cell. CETSA is a biophysical assay that directly measures the interaction between a compound and its target protein in cells or tissue lysates by assessing changes in the protein's thermal stability.
Experimental Rationale: The binding of a ligand (your compound) to a protein typically increases the protein's resistance to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound stabilized its target. This provides direct evidence of target engagement in a physiological context.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express potential targets) to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 1-10 µM) and another set with DMSO for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) from each sample. Quantify the amount of the specific target protein (and any suspected off-targets) remaining in the supernatant using a method like Western Blot or mass spectrometry.
-
Data Analysis: For each treatment condition (DMSO vs. compound), plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Cell Viability and Cytotoxicity Assays
Ultimately, it is crucial to understand the phenotypic consequences of a compound's on- and off-target activities. A simple cell viability assay can provide a baseline understanding of a compound's overall cellular toxicity.
Experimental Rationale: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of a cell population, which serves as a proxy for cell viability. A reduction in metabolic activity upon treatment with a compound indicates cytotoxicity, which may be due to on-target effects (if the target is essential for survival) or non-specific off-target toxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 10 nM to 100 µM) for a specified period, typically 48-72 hours. Include a DMSO-only control.
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Readout: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value, which represents the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold remains a highly valuable starting point for the design of novel therapeutics. However, its inherent ability to interact with a multitude of targets necessitates a rigorous and multi-pronged approach to off-target characterization. For a novel compound like this compound, a discovery program should not proceed without a comprehensive understanding of its selectivity profile.
By systematically applying the workflows described in this guide—from broad panel screening to direct measurement of cellular target engagement and phenotypic outcomes—researchers can build a robust data package that illuminates the true mechanism of action, anticipates potential liabilities, and ultimately increases the probability of developing a safe and effective therapeutic agent.
References
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
-
Choi, H., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]
-
Cai, J., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(8), 913-918. [Link]
-
Hsieh, H., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]
-
Jelčić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(24), 5941. [Link]
-
Li, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3395-3398. [Link]
-
Sheehan, H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 280, 116916. [Link]
-
Sheehan, H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PubMed, [Link]
-
Szczepańska, K., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5659. [Link]
-
Tadi, S., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(3), 256-264. [Link]
-
Wyatt, P. G., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9459-9475. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Structure-Activity Relationship of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Privileged Scaffold for Kinase Inhibition
Introduction: The Imidazo[4,5-b]pyridine Core – A Foundation for Therapeutic Innovation
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The imidazo[4,5-b]pyridine ring system is a quintessential example of such a scaffold.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, effectively competing for the binding sites of numerous enzymes, particularly protein kinases.[3][4] The dysregulation of protein kinase activity is a known driver of prolific diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]
This guide focuses on a specific, highly tractable derivative: 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine . This core structure serves as an excellent starting point for exploring the nuanced structure-activity relationships (SAR) that govern potency, selectivity, and ultimately, therapeutic potential. As a senior scientist, my objective is not merely to present data, but to illuminate the underlying logic of molecular design, explaining the causal relationships between structural modifications and their biological consequences. We will delve into the critical substitution points on this scaffold, compare its performance against alternative chemotypes, and provide robust, field-tested protocols for its synthesis and evaluation.
Dissecting the Scaffold: A Systematic Exploration of Structure-Activity Relationships
The therapeutic efficacy of a drug candidate hinges on optimizing its interactions with the target protein while minimizing off-target effects. For the this compound scaffold, SAR exploration is systematically approached by modifying three primary positions: the C2-methyl group, the C7-chloro substituent, and the N3-position of the imidazole ring.
Position C2: The Gateway to Potency and Selectivity
The C2 position projects directly into the solvent-exposed region of many kinase active sites. This makes it a prime location for introducing larger, more complex substituents to enhance potency and modulate selectivity.
-
Rationale for Modification: Replacing the small methyl group with larger aryl or heteroaryl rings can establish additional van der Waals contacts or hydrogen bonds with the target protein. The choice of ring system and its substitution pattern is critical for tuning the molecule's properties.
-
Experimental Observations: Studies targeting Bruton's tyrosine kinase (BTK) have shown that introducing a 2,4-dihydroxyphenyl group at C2 significantly enhances inhibitory activity.[6] The hydroxyl groups are proposed to form key hydrogen bonds with the Thr474 "gatekeeper" residue and the Met477 hinge region residue, anchoring the inhibitor in the ATP-binding pocket.[6] Similarly, in the development of Aurora kinase inhibitors, substituting the C2 position with a 1,3-dimethyl-1H-pyrazol-4-yl group was found to be highly favorable.[7][8]
Table 1: Comparative Activity of C2-Substituted Imidazo[4,5-b]pyridine Analogs
| Compound ID | Core Scaffold | C2-Substituent | Target Kinase | IC50 (µM) |
| Parent | 7-Chloro-3H-imidazo[4,5-b]pyridine | -CH₃ | (Reference) | (Baseline) |
| Analog 1 | 7-Chloro-3H-imidazo[4,5-b]pyridine | 2,4-dihydroxyphenyl | BTK | 1.14[6] |
| Analog 2 | 6-Chloro-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine | 1,3-dimethyl-1H-pyrazol-4-yl | Aurora-A | 0.038[8] |
| Analog 3 | 7-Chloro-3H-imidazo[4,5-b]pyridine | 4-acetamidophenyl | BTK | 2.46[6] |
Note: Data is compiled from multiple studies for illustrative purposes. Direct comparison requires identical assay conditions. The core scaffold for Analog 2 includes additional modification at C7 to achieve high potency.
Position C7: Modulating Selectivity and Physicochemical Properties
The C7 position, occupied by a chlorine atom in our core structure, lies on the pyridine ring and often points towards the solvent-accessible surface or a specificity pocket adjacent to the primary binding site.
-
Rationale for Modification: The electron-withdrawing nature of the chlorine atom influences the overall electronics of the ring system. Replacing it with different groups can fine-tune the molecule's pKa, solubility, and potential to form specific interactions. For instance, introducing bulky groups can create steric hindrance that prevents binding to certain off-target kinases, thereby improving selectivity.
-
Experimental Observations: In the pursuit of dual FLT3/Aurora kinase inhibitors, the C7 position was explored extensively. Replacing the chloro group with a piperazine moiety linked to a substituted benzyl group proved to be a highly successful strategy.[7][8] This large, flexible substituent was able to occupy a secondary pocket, dramatically increasing potency against both FLT3 and Aurora kinases.[7] Further studies on Aurora kinase inhibitors demonstrated that introducing a 1-benzyl-1H-pyrazol-4-yl moiety at C7 also yielded potent compounds.[9]
Position N3: The Unassuming Modulator
The N3 nitrogen of the imidazole ring is a key hydrogen bond acceptor and a common point for tautomerization. While often left unsubstituted (N-H), its modification can have profound effects.
-
Rationale for Modification: Alkylation or protection of the N3 nitrogen can prevent undesirable metabolic reactions and can influence the preferred tautomeric state, which in turn affects the molecule's interaction with the target. For example, adding a protecting group like a SEM (trimethylsilylethoxymethyl) group is a common synthetic strategy.[10]
-
Experimental Observations: While extensive SAR data on N3 modifications for this specific scaffold is less common in publicly available literature, it is a standard practice in medicinal chemistry campaigns. The primary goal is often to improve pharmacokinetic properties (e.g., cell permeability, metabolic stability) rather than directly increasing potency. In some cases, methylation of the N3 nitrogen has been reported in the synthesis of various analogs.[11]
Visualizing the SAR Landscape
To synthesize these relationships, a diagram illustrating the key modification points and their general impact on activity is invaluable.
Caption: Key SAR points on the imidazo[4,5-b]pyridine scaffold.
Performance Benchmark: Comparison with Alternative Scaffolds
No scaffold exists in isolation. A critical part of any drug discovery program is benchmarking against known alternatives. For targets like Aurora, FLT3, and BTK kinases, several other heterocyclic cores are prevalent.
-
Pyrrolo[2,3-d]pyrimidines: This scaffold is another purine isostere, famously forming the core of the multi-kinase inhibitor Imatinib . It offers a different vector for substitution and often presents a distinct selectivity profile compared to imidazo[4,5-b]pyridines.
-
Indazoles: Compounds like Axitinib are based on an indazole core. They are potent kinase inhibitors but have a different hydrogen bonding pattern and shape, which can be advantageous for targeting specific kinase conformations.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is known for its use in developing highly selective inhibitors. Its nitrogen arrangement differs from the imidazo[4,5-b]pyridine, leading to distinct interactions within the kinase hinge region.
The primary advantage of the imidazo[4,5-b]pyridine scaffold lies in its synthetic tractability and the proven clinical and preclinical success of its derivatives.[8][9] The vectors for modification at C2 and C7 provide a powerful and intuitive platform for rapidly optimizing potency and selectivity, a feature that can accelerate development timelines.
Experimental Protocols: From Synthesis to Screening
Scientific integrity demands that claims are backed by reproducible methodologies. Below are detailed, step-by-step protocols for the synthesis of a representative imidazo[4,5-b]pyridine core and a standard in vitro kinase inhibition assay.
Protocol 1: General Synthesis of a 2-Substituted-Imidazo[4,5-b]pyridine
This protocol describes a common and effective method for synthesizing the core scaffold via reductive cyclization, a technique frequently cited in the literature.
Objective: To synthesize a 2-substituted-7-chloro-3H-imidazo[4,5-b]pyridine from a 2-amino-3-nitropyridine precursor.
Materials:
-
Starting Material: 2-Amino-4-chloro-3-nitropyridine
-
Aldehyde of choice (R-CHO, e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄)
-
Solvent: Dimethylformamide (DMF) / Water
-
Standard workup and purification reagents (Ethyl Acetate, Brine, Sodium Sulfate, Silica Gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-Amino-4-chloro-3-nitropyridine in a 1:1 mixture of DMF and water.
-
Aldehyde Addition: Add 1.2 equivalents of the desired aldehyde to the solution.
-
Reduction & Cyclization: Cool the mixture in an ice bath to 0°C. Add a freshly prepared aqueous solution of sodium dithionite (4.0 equivalents) dropwise over 30 minutes. The causality here is critical: the dithionite first reduces the nitro group to an amine, creating a reactive 2,3-diaminopyridine intermediate in situ. This diamine then immediately condenses with the aldehyde, cyclizing to form the thermodynamically stable imidazole ring in a one-pot reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, high-throughput method for determining the IC50 value of an inhibitor using the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target protein kinase.
Materials:
-
Target Kinase and its specific peptide substrate
-
Test Compound (e.g., Analog 1 from Table 1)
-
ATP (at the Km concentration for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[13]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle (for 0% and 100% inhibition controls).
-
Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution to all wells. Incubate for 15 minutes at room temperature. This pre-incubation step is a self-validating measure, ensuring the inhibitor has sufficient time to bind to the kinase before the reaction is initiated.
-
Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[13]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction, generating light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a synthetically accessible and highly versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight a clear logic for optimization: large, hydrogen-bonding aryl groups at the C2 position drive potency, while bulky, flexible substituents at the C7 position can dramatically enhance both potency and selectivity by accessing adjacent binding pockets.
Future efforts should focus on multi-parameter optimization, balancing not just on-target potency but also pharmacokinetic properties (ADME) and safety profiles. The exploration of novel C7 substituents that can form covalent or highly specific non-covalent interactions with unique residues outside the conserved ATP-binding site could lead to next-generation inhibitors with superior selectivity and duration of action. The continued application of the robust synthetic and screening protocols outlined in this guide will undoubtedly facilitate the discovery of new therapeutic agents based on this privileged scaffold.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health. Available at: [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
7-Chloro-3H-imidazo[4,5-b]pyridine. Synthonix. Available at: [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testing.chemscene.com [testing.chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful molecules comes the critical responsibility of ensuring their safe management and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound that, due to its chlorinated pyridine structure, requires meticulous handling to protect both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on its structural components—a chlorinated pyridine ring fused to an imidazole ring—and data from its isomer, we can infer the following hazard classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate stringent adherence to safety protocols to minimize exposure risk.
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any form—solid, in solution, or as waste—the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals.[2]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]
Part 3: Spill Management Protocol
Accidents can happen, and a clear, concise spill management plan is crucial.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity.
-
If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Ensure the area is well-ventilated, preferably by using a chemical fume hood.
Step 2: Assemble Spill Kit
-
Your lab should have a designated chemical spill kit containing:
-
Appropriate PPE
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Sealable, labeled waste container for spill debris
-
Scoop and dustpan (for solid spills)
-
Step 3: Contain and Clean the Spill
-
For Solid Spills: Carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid creating dust.
-
For Liquid Spills (Solutions):
-
Cover the spill with an inert absorbent material.
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the liquid is fully absorbed, use a scoop to transfer the contaminated absorbent into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Step 4: Dispose of Spill Debris
-
The sealed container with the spill debris must be treated as hazardous waste and disposed of according to the procedures outlined in Part 4.
Part 4: Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be handled through a licensed hazardous waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method: Incineration
Due to its chlorinated nature, the recommended and most environmentally sound disposal method for this compound is high-temperature incineration.[6] This process is designed to break down the molecule into less harmful components. The incineration of chlorinated organic materials typically converts the chlorine to hydrogen chloride, which can then be scrubbed from the flue gases.[7]
Regulatory Considerations: EPA Hazardous Waste Codes
While a specific waste code has not been assigned, based on its chemical structure, this compound would likely be classified under the following EPA hazardous waste codes:
| Waste Code | Description | Rationale |
| F002/F005 | Wastes from spent halogenated and non-halogenated solvents. | If used as a solvent and contains pyridine (F005) or is a halogenated organic (F002).[8] |
| D038 | Toxicity Characteristic for Pyridine. | As a derivative of pyridine, it may exhibit similar toxicity characteristics.[9] |
It is the responsibility of the waste generator to ensure proper classification in accordance with local and national regulations.[6]
Part 5: Waste Minimization
In line with green chemistry principles, laboratories should strive to minimize the generation of hazardous waste.[8] Consider the following strategies:
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to track expiration dates.
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.
By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
EPA HAZARDOUS WASTE CODES . (n.d.). Retrieved from [Link]
- Treatment method for pyridine wastewater. (2016). Google Patents.
-
EPA HAZARDOUS WASTE CODES . (n.d.). Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES . (n.d.). suweb.site. Retrieved from [Link]
-
EPA Hazardous Waste Codes . (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
- Method for removing residual pyridine in waste water. (2015). Google Patents.
-
Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). eCFR. Retrieved from [Link]
-
Removal of pyridine from wastewater using microwave radiation . (2012). ResearchGate. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
-
Pyridine Tox Profile . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS . (n.d.). Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . (n.d.). NCBI. Retrieved from [Link]
Sources
- 1. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 2. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. media.suweb.site [media.suweb.site]
- 9. adem.alabama.gov [adem.alabama.gov]
Personal protective equipment for handling 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Comprehensive Safety & Handling Guide for 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: An Analog-Based Approach
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning [1]
These classifications are based on the principle of chemical similarity, a cornerstone of toxicological assessment. The chloro and imidazo[4,5-b]pyridine functionalities are key drivers of this potential reactivity and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves. Ensure cuffs are pulled over lab coat sleeves. | Provides a robust barrier against skin absorption and irritation. Double-gloving minimizes contamination risk during glove removal.[3] |
| Eye & Face Protection | Chemical splash goggles are required at all times. A face shield must be worn over goggles when handling the solid or during procedures with high splash potential. | Protects against splashes and potential aerosols, preventing serious eye irritation.[2][3] |
| Skin & Body Protection | A long-sleeved laboratory coat, preferably with knit-closed cuffs. Closed-toe shoes are mandatory. | Protects skin from accidental contact and contamination.[3] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. | Prevents inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[3][4] |
Workflow for Donning and Doffing PPE
Caption: Correct sequence for putting on and removing PPE.
Step-by-Step Handling & Operational Plan
Adherence to this protocol is critical for minimizing exposure risk.
A. Engineering Controls:
-
Chemical Fume Hood: Before starting any work, verify that the chemical fume hood has a current certification and is functioning correctly. All weighing, transfers, and solution preparations must occur within the fume hood.[3]
B. Preparation & Handling:
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, glassware, solvents, waste containers) inside the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound. Avoid creating dust.[4]
-
Dissolution: Add solvent slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or covered.
-
Transfers: Use appropriate tools (e.g., pipette, cannula) for liquid transfers to prevent spills.
C. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place, such as a designated chemical cabinet.[4] Keep away from strong oxidizing agents.[2]
Emergency & Disposal Procedures
Proactive planning is essential for managing unexpected events.
A. Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent further spread of the spill.
-
Cleanup: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Sweep up the material and place it into a suitable, labeled container for disposal.[2] Do not add water unless specified in a neutralization protocol.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Chemical Spill Decision Workflow
Caption: Decision-making process for handling a chemical spill.
B. First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5]
In all cases of exposure, seek immediate medical attention.
C. Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: As a chlorinated heterocyclic compound, it must be disposed of through a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain or in regular trash. The high-temperature incineration of chlorinated waste is the preferred method to prevent environmental persistence.[7][8]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Vertex AI Search. This compound.
- Sigma-Aldrich. This compound.
- BLDpharm. 1086423-62-2|this compound.
- Sigma-Aldrich. 7-Chloro-3H-imidazo[4,5-b]pyridine.
- Benchchem. Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
- SAFETY D
- Echemi.
- Sigma-Aldrich.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3H-IMIDAZO[4,5-B]PYRIDINE.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- EPA NEPIS. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Guidance on Storage and Handling of Chlorin
Sources
- 1. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
